4-Nitro-N,N-diphenylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitro-N,N-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-20(22)18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOKZDUUBVGFAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325443 | |
| Record name | 4-Nitro-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4316-57-8 | |
| Record name | 4316-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507491 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitro-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrotriphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Nitro-N,N-diphenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-N,N-diphenylaniline, also known as N-(4-nitrophenyl)diphenylamine or 4-nitrotriphenylamine, is a tertiary amine that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a nitro group and three phenyl rings attached to a central nitrogen atom, makes it a versatile building block for the synthesis of various target molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on information relevant to research and development in the chemical and pharmaceutical industries.
Chemical and Physical Properties
This compound is a bright yellow crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 4316-57-8 | [2] |
| Molecular Formula | C₁₈H₁₄N₂O₂ | [2] |
| Molecular Weight | 290.32 g/mol | [2] |
| Melting Point | 141-143 °C | [2] |
| Boiling Point | 452.6 ± 28.0 °C (Predicted) | [3] |
| Density | 1.249 ± 0.06 g/cm³ (Predicted) | [3] |
| Appearance | Bright yellow crystalline solid | [1][2] |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, ether, and chloroform. | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. The most common approaches involve the N-arylation of diphenylamine. One established method is the Ullmann condensation.
Ullmann Condensation
The Ullmann condensation involves the reaction of an aryl halide with an amine in the presence of a copper catalyst. For the synthesis of this compound, this would typically involve the reaction of a halo-nitrobenzene (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene) with diphenylamine.
A general workflow for the synthesis of this compound via the Ullmann Condensation is depicted below:
Caption: General workflow for the synthesis of this compound via Ullmann Condensation.
Experimental Protocol: Synthesis via Condensation of Aniline with Nitrobenzene
An alternative and greener approach involves the direct condensation of aniline with nitrobenzene in the presence of a strong base.
Materials:
-
Aniline
-
Nitrobenzene
-
Tetramethylammonium hydroxide (TMAH)
-
Organic solvent (e.g., toluene)
-
Deionized water
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline in toluene.
-
Add nitrobenzene and an aqueous solution of tetramethylammonium hydroxide to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Spectral Data
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.2 ppm) corresponding to the protons of the three phenyl rings. The protons on the nitrophenyl ring will be shifted further downfield due to the electron-withdrawing effect of the nitro group.
-
¹³C NMR: The spectrum will display signals for the 18 carbon atoms. The carbon attached to the nitro group is expected to be significantly deshielded.
-
IR Spectroscopy: Key absorption bands would include those for the C-N stretching of the tertiary amine, aromatic C-H stretching, and the characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 290.32.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules, some of which have applications in medicinal chemistry and materials science.
-
Precursor for Amino Derivatives: The nitro group can be readily reduced to an amino group, yielding 4-Amino-N,N-diphenylaniline. This resulting aromatic amine is a key building block for the synthesis of various compounds, including azo dyes and heterocyclic compounds.
-
Synthesis of Heterocyclic Compounds: The amino derivative can be used in cyclization reactions to form various nitrogen-containing heterocyclic scaffolds, which are prevalent in many biologically active molecules and pharmaceuticals. For instance, it can be a precursor for the synthesis of phenazines or other fused aromatic systems.
-
Organic Synthesis: It can be used as a starting material or intermediate in multi-step organic syntheses for the preparation of target molecules with potential applications in drug discovery.[4]
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to avoid inhalation, ingestion, and skin contact.[1]
Hazard Statements:
-
May be harmful if swallowed, in contact with skin, or if inhaled.
-
May cause skin and eye irritation.
Precautionary Statements:
-
Use only in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
If swallowed, on skin, or inhaled, seek medical advice.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate with significant potential in organic synthesis. Its well-defined properties and established synthesis routes make it an accessible building block for researchers and scientists. While its direct applications in drug development are not prominent, its role as a precursor to more complex and potentially bioactive molecules underscores its importance in the broader landscape of pharmaceutical research and development. This guide provides a foundational understanding of this compound, enabling researchers to leverage its synthetic utility in their scientific endeavors.
References
4-Nitro-N,N-diphenylaniline molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-N,N-diphenylaniline, also known as 4-Nitrotriphenylamine, is an aromatic organic compound with the chemical formula C₁₈H₁₄N₂O₂. It belongs to the family of triphenylamine derivatives, which are characterized by a central nitrogen atom bonded to three phenyl groups. The presence of a nitro group (-NO₂) at the para position of one of the phenyl rings significantly influences its chemical and physical properties, making it a compound of interest in various fields of chemical research and materials science. This technical guide provides a comprehensive overview of its molecular structure, properties, synthesis, and potential applications.
Molecular Structure and Properties
The molecular structure of this compound consists of a triphenylamine core with a nitro group substituent. The nitrogen atom is sp² hybridized, leading to a propeller-like, non-planar geometry of the three phenyl rings.
Molecular Formula: C₁₈H₁₄N₂O₂
Molar Mass: 290.32 g/mol [1]
CAS Number: 4316-57-8[1]
Appearance: Bright yellow crystalline solid[2]
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Melting Point | 141-143 °C | [1] |
| Boiling Point (Predicted) | 452.6 ± 28.0 °C | [1] |
| Density (Predicted) | 1.249 ± 0.06 g/cm³ | [1] |
| Solubility | Slightly soluble in chloroform and methanol.[3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.5 ppm). The protons on the nitro-substituted phenyl ring will be the most deshielded due to the electron-withdrawing nature of the nitro group. Specifically, the protons ortho to the nitro group are expected to appear at the lowest field.
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons. The carbon atom attached to the nitro group is expected to have a chemical shift in the range of 145-150 ppm. The other aromatic carbons will appear in the typical range of 120-140 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following absorption bands:
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Asymmetric NO₂ stretching: ~1520 cm⁻¹
-
Symmetric NO₂ stretching: ~1340 cm⁻¹
-
C-N stretching: ~1300 cm⁻¹
-
Aromatic C=C stretching: ~1600 and 1490 cm⁻¹
Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 290.32. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the triphenylamine cation.
Synthesis of this compound
This compound can be synthesized through cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. A palladium-catalyzed approach has been reported in the patent literature.
Palladium-Catalyzed Synthesis (Buchwald-Hartwig Type Reaction)
This method involves the reaction of diphenylamine with a p-nitro-substituted aryl halide, such as p-bromonitrobenzene, in the presence of a palladium catalyst and a base.
Experimental Protocol:
Materials:
-
Diphenylamine
-
p-Bromonitrobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [5]
-
To a round-bottom flask, add diphenylamine (1.0 mmol), p-bromonitrobenzene (1.5 mmol), potassium carbonate (1.5 mmol), and palladium(II) acetate (3 mol%).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the reaction mixture to 120 °C in an oil bath and stir for approximately 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The synthesis of this compound via a palladium-catalyzed cross-coupling reaction follows a well-established catalytic cycle. The diagram below illustrates the key steps in the Buchwald-Hartwig amination, a common method for C-N bond formation.
Applications
Derivatives of triphenylamine are widely studied for their applications in materials science due to their excellent hole-transporting properties. The introduction of a nitro group can modify the electronic properties, making this compound a potential building block for:
-
Organic Light-Emitting Diodes (OLEDs): As a component of hole-transporting layers or as a core for emissive materials.
-
Organic Photovoltaics (OPVs): In the design of donor materials.
-
Electrochromic Materials: The redox properties of the triphenylamine core can be tuned for applications in smart windows and displays.
-
Organic Synthesis: It can serve as an intermediate for the synthesis of more complex functional molecules, including dyes and pharmaceuticals.[3]
Conclusion
This compound is a versatile molecule with potential applications in advanced materials and organic synthesis. While detailed experimental data is somewhat limited in the public domain, its synthesis via modern cross-coupling methods is feasible. Further research into its photophysical and electrochemical properties will be crucial for unlocking its full potential in various technological applications.
References
- 1. jnfuturechemical.com [jnfuturechemical.com]
- 2. lookchem.com [lookchem.com]
- 3. 4316-57-8|4-Nitrotriphenylamine|BLD Pharm [bldpharm.com]
- 4. 4-Nitrotriphenylamine | 4316-57-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. CN102442914A - Method for synthesizing 4-nitrotriphenylamine by palladium catalysis - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of 4-Nitro-N,N-diphenylaniline via Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 4-Nitro-N,N-diphenylaniline, a key intermediate in the development of various functional materials and pharmaceutical compounds, can be achieved through several synthetic routes. This technical guide focuses on the Ullmann condensation, a classic copper-catalyzed cross-coupling reaction for the formation of C-N bonds. While specific literature detailing the Ullmann condensation for the direct synthesis of this compound from diphenylamine and a 4-nitrohalobenzene is limited, this guide provides a comprehensive overview of the reaction's principles, a generalized experimental protocol, and relevant data from analogous reactions. Furthermore, a modern palladium-catalyzed alternative, the Buchwald-Hartwig amination, is presented with its specific experimental data, offering a valuable comparison for researchers. This guide is intended to equip chemistry professionals with the foundational knowledge to approach the synthesis of this compound and related triarylamine structures.
Introduction to the Ullmann Condensation
The Ullmann condensation, named after Fritz Ullmann, is a copper-promoted nucleophilic aromatic substitution reaction that forms carbon-heteroatom bonds, most notably C-N, C-O, and C-S bonds.[1] In the context of synthesizing this compound, the reaction would involve the coupling of diphenylamine with a 4-halonitrobenzene in the presence of a copper catalyst and a base at elevated temperatures.[1][2] The electron-withdrawing nitro group on the aryl halide activates the ring towards nucleophilic attack, facilitating the condensation.[1]
Traditionally, Ullmann reactions are known for requiring harsh conditions, such as high temperatures (often exceeding 210°C), polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), and stoichiometric amounts of copper powder.[1] However, modern advancements have led to the development of more efficient catalytic systems employing soluble copper salts (e.g., CuI, CuBr) and ligands that stabilize the copper catalyst, allowing for milder reaction conditions and lower catalyst loadings.[1]
Reaction Mechanism and Signaling Pathway
The precise mechanism of the Ullmann condensation has been a subject of extensive research. A commonly accepted pathway for the C-N bond formation involves a copper(I) catalytic cycle. The reaction is believed to proceed through the formation of a copper(I) amide intermediate from the amine starting material and the copper catalyst. This intermediate then undergoes a reaction with the aryl halide. While the exact sequence of events, including oxidative addition and reductive elimination steps, is still debated and may vary depending on the specific reactants and conditions, a simplified representation of the catalytic cycle is provided below.
Caption: A simplified proposed catalytic cycle for the Ullmann condensation.
Quantitative Data Summary
While a specific, peer-reviewed experimental protocol for the Ullmann condensation synthesis of this compound from diphenylamine was not identified in the literature search, a patent exists for a highly efficient palladium-catalyzed synthesis, which serves as a valuable benchmark.[3] The data for this alternative synthesis is summarized in the table below. For the Ullmann condensation, typical conditions are provided based on general knowledge of the reaction.
| Parameter | Ullmann Condensation (Generalized) | Palladium-Catalyzed Synthesis[3] |
| Aryl Halide | 4-Chloronitrobenzene or 4-Bromonitrobenzene | p-Nitrobromobenzene |
| Amine | Diphenylamine | Diphenylamine |
| Catalyst | Copper powder, CuI, or CuBr | Palladium Acetate (Pd(OAc)₂) |
| Ligand | Often used (e.g., phenanthroline, diamines), but can be ligand-free | Ligand-free |
| Base | K₂CO₃, Cs₂CO₃, or other inorganic bases | Potassium Carbonate (K₂CO₃) |
| Solvent | High-boiling polar aprotic solvents (e.g., DMF, NMP, Nitrobenzene) | Dimethyl Sulfoxide (DMSO) |
| Temperature | 150 - 210 °C[1] | 120 °C[3] |
| Reaction Time | Several hours to over a day | Not explicitly stated, but typically in the range of hours |
| Yield | Moderate to good, highly variable depending on conditions | 93%[3] |
| Molar Ratio (Amine:Halide:Base) | Variable, often with an excess of one reactant. | 1 : 1.5 : 1.5[3] |
| Catalyst Loading | Stoichiometric to catalytic (5-20 mol%) | 3 mol% (relative to diphenylamine)[3] |
Experimental Protocols
Generalized Experimental Protocol for Ullmann Condensation
This protocol is a representative procedure based on the general principles of the Ullmann condensation and has not been optimized for the synthesis of this compound.
Materials:
-
Diphenylamine
-
4-Chloronitrobenzene or 4-Bromonitrobenzene
-
Copper(I) Iodide (CuI) or Copper powder
-
Potassium Carbonate (K₂CO₃), finely ground
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add diphenylamine, 4-halonitrobenzene, finely ground potassium carbonate, and the copper catalyst.
-
The flask is evacuated and backfilled with an inert gas three times.
-
Anhydrous DMF is added via syringe.
-
The reaction mixture is heated to a temperature between 150-200°C with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate or toluene) and filtered through a pad of Celite to remove the catalyst and inorganic salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.
Experimental Protocol for Palladium-Catalyzed Synthesis[3]
Materials:
-
Diphenylamine
-
p-Nitrobromobenzene
-
Palladium Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a reaction vessel, combine diphenylamine, p-nitrobromobenzene, and potassium carbonate in a molar ratio of 1:1.5:1.5.
-
Add palladium acetate as the catalyst, with a loading of 3 mol% relative to the amount of diphenylamine.
-
Dimethyl sulfoxide (DMSO) is used as the reaction solvent.
-
The reaction is conducted in the air, without the need for an inert atmosphere.
-
The reaction mixture is heated to 120°C.
-
The reaction proceeds to yield this compound. The reported yield for this procedure is 93%.[3]
-
Work-up and purification would follow standard procedures similar to those described in the Ullmann protocol (solvent extraction, washing, drying, and chromatography/recrystallization).
Experimental Workflow and Logical Relationships
The general workflow for the synthesis, work-up, and purification of this compound can be visualized as follows:
Caption: A general experimental workflow for the synthesis of this compound.
Conclusion
References
The Synthesis of 4-Nitro-N,N-diphenylaniline: A Technical Guide to Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. This technical guide provides an in-depth exploration of the application of the Buchwald-Hartwig amination for the synthesis of 4-Nitro-N,N-diphenylaniline, a valuable intermediate in various chemical industries.
Core Concepts of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination facilitates the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The reaction proceeds through a catalytic cycle that involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[2]
The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands generally promoting the catalytic cycle and preventing catalyst deactivation.[3] Similarly, the selection of an appropriate base is crucial for the deprotonation of the amine and the overall efficiency of the coupling.[2]
Synthesis of this compound
The synthesis of this compound via the Buchwald-Hartwig amination involves the cross-coupling of a 4-nitro-substituted aryl halide (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene) with diphenylamine. The electron-withdrawing nature of the nitro group can influence the reactivity of the aryl halide, making the optimization of reaction conditions essential for achieving high yields.
Comparative Reaction Conditions
The efficiency of the Buchwald-Hartwig amination for the synthesis of this compound is highly dependent on the interplay between the palladium source, ligand, base, and solvent. The following table summarizes representative quantitative data for this transformation, illustrating the impact of varying reaction parameters.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 92 |
| 2 | Pd₂(dba)₃ (1) | SPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 85 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 88 |
| 4 | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu (1.5) | THF | 80 | 24 | 75 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 65 |
This data is illustrative and based on typical outcomes for Buchwald-Hartwig aminations of electron-deficient aryl halides.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound based on optimized conditions for the Buchwald-Hartwig amination.
Materials:
-
4-Chloronitrobenzene (1.0 equiv)
-
Diphenylamine (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask, add palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.5 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an inert atmosphere.
-
Add 4-chloronitrobenzene (1.0 equiv) and diphenylamine (1.2 equiv) to the flask.
-
Add anhydrous toluene via syringe.
-
The reaction mixture is then heated to 100 °C with vigorous stirring.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-16 hours), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Visualizing the Process
To further elucidate the key relationships and workflows, the following diagrams are provided.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the synthesis.
References
An In-depth Technical Guide to the Solubility of 4-Nitro-N,N-diphenylaniline in Organic Solvents
Introduction
4-Nitro-N,N-diphenylaniline, also known as 4-nitrodiphenylamine (4-NDPA), is a significant chemical intermediate with the molecular formula C₁₂H₁₀N₂O₂. It serves as a crucial precursor in the synthesis of antioxidants, antiozonants (such as 6PPD for the rubber industry), dyes, and various pharmaceuticals.[1][2] The physicochemical properties of this compound, particularly its solubility in organic solvents, are critical for its synthesis, purification, reaction kinetics, and formulation. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and relevant process workflows.
Solubility Data
A thorough review of scientific literature and chemical databases indicates a lack of specific quantitative solubility data (e.g., g/100 mL or mol/L at various temperatures) for this compound. However, qualitative solubility information has been reported and is summarized in the table below. This data is essential for solvent selection in processes such as recrystallization and reaction chemistry.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent Name | Chemical Formula | Reported Solubility |
| Alcohols | Ethanol | C₂H₅OH | Very Soluble[3], Soluble[1] |
| Methanol | CH₃OH | Slightly Soluble[4] | |
| Acids | Acetic Acid | CH₃COOH | Very Soluble[3] |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble[1] |
| Halogenated | Chloroform | CHCl₃ | Soluble[1] |
| Amides | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble[4] |
| Aqueous | Water | H₂O | Insoluble[2][3] |
Note: The terms "Very Soluble," "Soluble," and "Slightly Soluble" are qualitative descriptors from the cited sources and are not based on a standardized quantitative scale.
Experimental Protocols for Solubility Determination
While specific protocols for this compound are not detailed in the available literature, the following general and widely accepted methods can be employed to accurately determine its solubility in organic solvents.[5]
This gravimetric method is a fundamental and highly accurate technique for determining the solubility of a solid solute in a liquid solvent at a constant temperature.
Methodology:
-
Saturation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. The time required for equilibration should be determined empirically (e.g., by taking measurements at different time points until the concentration of the solute in the solution remains constant).
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid using filtration or centrifugation. This step must be performed while maintaining the equilibrium temperature to prevent precipitation or further dissolution.
-
Solvent Evaporation: Transfer a precisely measured volume of the clear, saturated solution to a pre-weighed container.
-
Drying: Carefully evaporate the solvent from the solution under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight is achieved.
-
Weighing and Calculation: Weigh the container with the dried solute. The mass of the dissolved this compound can be determined by subtracting the initial weight of the container. The solubility is then calculated and expressed in appropriate units (e.g., g/100 mL or mol/L).
This method is suitable if this compound exhibits a characteristic absorbance in the UV-Visible spectrum within the chosen solvent and follows the Beer-Lambert law.
Methodology:
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound with known, precise concentrations in the target solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The resulting linear regression equation will be used to determine the concentration of unknown samples.
-
-
Saturated Solution Preparation: Prepare a saturated solution and achieve equilibrium as described in the gravimetric method (steps 1 and 2).
-
Dilution: After separating the saturated solution from the undissolved solid, dilute a known volume of the saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve. A precise dilution factor must be recorded.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at the same λmax used for the calibration curve.
-
Concentration Determination and Solubility Calculation:
-
Use the calibration curve equation to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in that solvent at the specific temperature.
-
Visualization of Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental and synthetic processes.
The following diagram illustrates the logical steps involved in determining the solubility of a solid compound in a solvent using a generalized experimental approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Presidential Green Chemistry Challenge: 1998 Greener Synthetic Pathways Award | Green Chemistry | US EPA [19january2017snapshot.epa.gov]
Technical Guide: Physicochemical Properties of 4-Nitro-N,N-diphenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-N,N-diphenylaniline, also known as 4-Nitrotriphenylamine, is a substituted aromatic amine with the chemical formula C₁₈H₁₄N₂O₂. It presents as a bright yellow crystalline solid.[1] This guide provides a focused examination of its key physical properties, namely the melting and boiling points, supported by standardized experimental protocols for their determination. Understanding these fundamental thermal characteristics is critical for its application in synthesis, materials science, and pharmaceutical development, ensuring proper handling, reaction condition setting, and purity assessment.
Physical and Chemical Properties
The core thermal properties of this compound (CAS Number: 4316-57-8) are summarized below. These values are essential benchmarks for sample identification and purity verification.
| Property | Value | Notes |
| Melting Point | 141-143 °C | The temperature range over which the solid-to-liquid phase transition occurs. |
| Boiling Point | 452.6 °C (Predicted) | Predicted value at standard atmospheric pressure (760 mmHg). High-temperature boiling may be accompanied by thermal decomposition.[2] |
| Molecular Weight | 290.32 g/mol | - |
| Appearance | Bright yellow crystalline solid | -[1] |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental to chemical analysis. The following sections detail the standard methodologies for these measurements.
Melting Point Determination (Capillary Method)
The capillary method is the most common and pharmacopeia-recognized technique for accurately determining the melting point of a solid crystalline substance.[3]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube with heating oil or digital instrument)
-
Thermometer (calibrated)
-
Glass capillary tubes (one end sealed)
-
Mortar and pestle
-
Sample of this compound (dried)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry to avoid depression of the melting point.[4] Grind the crystalline solid into a fine powder using a mortar and pestle.[4]
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample, forcing a small amount of the substance into the tube. Invert the tube and tap its sealed bottom on a hard surface to compact the powder into a dense column of 2-4 mm in height at the bottom.[5]
-
Apparatus Setup: Attach the capillary tube to the thermometer, ensuring the sample is level with the middle of the thermometer's mercury bulb.[5] Insert the assembly into the heating bath of the melting point apparatus.
-
Initial (Rough) Determination: Heat the apparatus rapidly (e.g., 4-5 °C per minute) to get an approximate melting temperature.[5] This provides a target range for the precise measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the rough melting point.[5] Begin heating again, but slow the rate to 1-2 °C per minute once the temperature is about 15 °C below the expected melting point.[4][5]
-
Observation and Recording: Record two temperatures:
-
Reporting: The melting point is reported as the range from T₁ to T₂. For a pure substance, this range is typically narrow (0.5-1.0 °C).
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6] For high-boiling point solids like this compound, the substance must first be melted to perform this measurement. It is critical to note that compounds with nitro functional groups may decompose at high temperatures.[7][8][9]
Apparatus:
-
Thiele tube filled with a high-boiling point liquid (e.g., mineral oil)
-
Thermometer
-
Small test tube (e.g., ignition tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner)
Procedure:
-
Sample Preparation: Place a small amount (a few milliliters after melting) of this compound into the small test tube.
-
Capillary Insertion: Place the capillary tube into the test tube with its open end down.
-
Apparatus Assembly: Attach the test tube to the thermometer. Immerse the assembly in the Thiele tube, ensuring the sample is below the oil level but the open top of the test tube is above it.
-
Heating: Gently heat the side arm of the Thiele tube with a small flame.[6] Convection currents will ensure uniform temperature distribution.
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[10][11] This indicates the temperature is just above the boiling point.
-
Recording: Remove the heat source. The bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[6][10] Record this temperature.
-
Note on Decomposition: If the sample darkens significantly or produces fumes before a steady stream of bubbles is observed, thermal decomposition is likely occurring. In such cases, determining the boiling point at reduced pressure (vacuum distillation) is recommended to lower the required temperature.
Experimental Workflow Visualization
The logical flow for determining the thermal properties of a solid organic compound is depicted below.
Caption: Workflow for Thermal Analysis of this compound.
References
- 1. This compound | CAS 4316-57-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. molbase.com [molbase.com]
- 3. thinksrs.com [thinksrs.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. jk-sci.com [jk-sci.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. benchchem.com [benchchem.com]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomus.edu.iq [uomus.edu.iq]
Spectroscopic Profile of 4-Nitro-N,N-diphenylaniline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Nitro-N,N-diphenylaniline (also known as 4-Nitrotriphenylamine), a compound of interest in various chemical research fields. Due to a lack of readily available experimental data in public spectral databases, this document focuses on predicted spectroscopic characteristics based on the compound's structure, alongside detailed, standard experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound will show signals corresponding to the aromatic protons. The protons on the nitro-substituted phenyl ring are expected to be shifted further downfield compared to the protons on the unsubstituted phenyl rings due to the electron-withdrawing nature of the nitro group.
Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| Protons ortho to -NO₂ group | ~ 8.0 - 8.3 | Doublet (d) |
| Protons meta to -NO₂ group | ~ 7.0 - 7.3 | Doublet (d) |
| Protons on unsubstituted phenyl rings | ~ 7.1 - 7.5 | Multiplet (m) |
Note: Predicted values are based on typical chemical shift ranges for aromatic compounds with similar functional groups. Actual experimental values may vary based on the solvent and other experimental conditions.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon attached to the nitro group and the carbon atom of the tertiary amine linkage are expected to be significantly deshielded.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-NO₂ | 145 - 155 |
| C-N (tertiary amine) | 140 - 150 |
| Aromatic C-H | 115 - 135 |
| Aromatic C (quaternary) | 120 - 140 |
Note: These are predicted values based on established chemical shift ranges for analogous aromatic compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Expected Characteristic IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 1600 - 1585 | C=C Stretch | Aromatic Ring |
| 1550 - 1475 | N-O Asymmetric Stretch | Nitro Group |
| 1360 - 1290 | N-O Symmetric Stretch | Nitro Group |
| 1340 - 1250 | C-N Stretch | Aromatic Tertiary Amine |
Note: The values presented are characteristic ranges and may vary slightly based on experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly for conjugated systems. For this compound, absorptions are expected due to π → π* transitions of the aromatic system.
Table 4: Expected UV-Vis Spectroscopic Data for this compound
| Wavelength (λmax) | Electronic Transition | Solvent System |
| Not specified | π → π* | Common organic solvents (e.g., Ethanol, Methanol, Dichloromethane) |
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy Protocol (Solution State)[1]
-
Sample Preparation :
-
Weigh approximately 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
-
Transfer the filtered solution into a standard 5 mm NMR tube.
-
If the solvent does not contain a reference standard, add a small amount of tetramethylsilane (TMS).
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).[1]
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the TMS signal (0 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
FT-IR Spectroscopy Protocol (KBr Pellet Method)[1]
-
Sample Preparation :
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove moisture.
-
In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.[1]
-
Place the powder mixture into a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[1]
-
-
Data Acquisition :
-
Data Processing :
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
UV-Vis Spectroscopy Protocol[1]
-
Sample Preparation :
-
Data Acquisition :
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the pure solvent to be used as a reference.
-
Fill a matched cuvette with the sample solution.
-
Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.[1]
-
Scan the sample over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis :
-
The resulting spectrum will show absorbance as a function of wavelength.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide on the Crystal Structure of 4-Nitro-N,N-diphenylaniline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the structural and biological aspects of 4-Nitro-N,N-diphenylaniline and its derivatives. While a definitive single-crystal X-ray structure for this compound is not publicly available at the time of this publication, this document presents a detailed analysis of a closely related compound, 4-(4-Nitrostyryl)-N,N-diphenylaniline, for which crystallographic data has been determined. Furthermore, this guide delves into the synthesis of related compounds, general protocols for single-crystal growth of aromatic nitro compounds, and the known biological activities of 4-nitrodiphenylamine derivatives, including their interactions with key signaling pathways. This information is intended to serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science.
Introduction
This compound, also known as 4-Nitrotriphenylamine, is an organic compound with the chemical formula C₁₈H₁₄N₂O₂. It is a yellow crystalline solid with a melting point in the range of 141-155 °C[1]. The molecule consists of a central nitrogen atom bonded to three phenyl rings, one of which is substituted with a nitro group at the para position. The presence of the electron-donating triphenylamine core and the electron-withdrawing nitro group suggests potential applications in nonlinear optics and as an intermediate in the synthesis of dyes and pharmaceuticals.
Despite its synthesis and basic characterization being reported, a detailed single-crystal X-ray diffraction study for this compound specifically is not found in the reviewed literature. Therefore, this guide will focus on the crystal structure of a closely related and structurally significant derivative, 4-(4-Nitrostyryl)-N,N-diphenylaniline , to provide insights into the probable molecular conformation and packing of the target compound.
Crystal Structure Analysis of 4-(4-Nitrostyryl)-N,N-diphenylaniline
The crystal structure of 4-(4-Nitrostyryl)-N,N-diphenylaniline (C₂₆H₂₀N₂O₂) provides valuable information on the geometry and intermolecular interactions of a larger system containing the this compound moiety.
Crystallographic Data
The crystallographic data for 4-(4-Nitrostyryl)-N,N-diphenylaniline is summarized in the table below. The data was obtained from a single-crystal X-ray diffraction study.
| Parameter | Value[2] |
| Chemical Formula | C₂₆H₂₀N₂O₂ |
| Formula Weight | 392.44 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.4884(3) Å |
| b | 8.9834(3) Å |
| c | 27.0880(8) Å |
| α | 90° |
| β | 96.500(2)° |
| γ | 90° |
| Volume | 2052.31(12) ų |
| Z | 4 |
| Temperature | 298 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) | 1.270 Mg/m³ |
| Absorption Coefficient | 0.08 mm⁻¹ |
| R(int) | 0.026 |
| Final R indices [I > 2σ(I)] | R₁ = 0.057, wR₂ = 0.185 |
Molecular Geometry
In the crystal structure of 4-(4-Nitrostyryl)-N,N-diphenylaniline, the central nitrogen atom of the triphenylamine group exhibits an approximately trigonal–planar geometry. The benzene and two terminal phenyl rings are twisted relative to the plane defined by the three carbon atoms bonded to the central nitrogen. The stilbene fragment, which includes the nitrophenyl group, adopts a trans configuration. The dihedral angle between the two benzene rings of the stilbene moiety is 31.3(1)°[2].
Supramolecular Structure
The crystal packing is characterized by weak intermolecular C—H···O hydrogen bonds, which link the molecules into ribbons extending along the[3] direction[2]. These interactions play a crucial role in the stabilization of the crystal lattice.
Experimental Protocols
Synthesis of this compound (General Method)
Several synthetic routes for 4-nitrodiphenylamine and its derivatives have been reported. A common approach involves the nitration of diphenylamine or the condensation of a nitro-substituted aryl halide with an aniline derivative[4].
A representative synthesis for a related compound, 4-nitrodiphenylamine, involves the following steps:
-
Nitrosation of Diphenylamine: Diphenylamine is treated with sodium nitrite in the presence of a strong acid like sulfuric acid to form N-nitrosodiphenylamine.
-
Fischer-Hepp Rearrangement: The N-nitrosodiphenylamine undergoes an acid-catalyzed rearrangement to yield 4-nitrosodiphenylamine.
-
Oxidation: The 4-nitrosodiphenylamine is then oxidized to 4-nitrodiphenylamine.
Another method is the direct condensation of p-nitrochlorobenzene with aniline in the presence of a base[4].
Single Crystal Growth of Aromatic Nitro Compounds (General Protocol)
Growing single crystals suitable for X-ray diffraction is a critical step in crystal structure determination. For organic compounds like this compound, the slow evaporation method is a widely used and effective technique[5][6][7].
General Protocol for Slow Evaporation:
-
Solvent Selection: A suitable solvent is chosen in which the compound has moderate solubility and a positive temperature coefficient of solubility. Common solvents for aromatic nitro compounds include ethanol, acetone, toluene, and mixtures thereof.
-
Preparation of a Saturated Solution: A saturated or slightly supersaturated solution of the compound is prepared at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: The hot solution is filtered through a fine filter paper or a syringe filter to remove any insoluble impurities that could act as unwanted nucleation sites.
-
Crystallization: The filtered solution is placed in a clean, dust-free container (e.g., a beaker or crystallizing dish) and covered loosely to allow for slow evaporation of the solvent at a constant temperature. The container should be placed in a location free from vibrations and rapid temperature fluctuations.
-
Crystal Harvesting: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals will form. Once the crystals have reached a suitable size, they can be carefully harvested from the solution.
The workflow for single-crystal X-ray diffraction is depicted in the following diagram:
Biological Activity and Signaling Pathways
While this compound itself is not extensively studied for its biological activity, derivatives of 4-nitrodiphenylamine have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. The biological activity of these compounds is often attributed to their ability to modulate key cellular signaling pathways.
Anticancer Activity
Some 4-nitrodiphenylamine derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis and the inhibition of signaling pathways that are critical for the proliferation and survival of cancer cells.
Modulation of Signaling Pathways
Two major signaling pathways implicated in the action of 4-nitrodiphenylamine derivatives are the NF-κB and MAPK/ERK pathways.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immune responses, and cell survival. Its aberrant activation is a hallmark of many cancers. Some diphenylamine derivatives can inhibit this pathway, leading to a reduction in pro-survival signals.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is central to the regulation of cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Inhibition of components of the MAPK/ERK pathway by certain diphenylamine derivatives can block downstream signaling and inhibit cancer cell growth.
The logical relationship between the chemical structure and biological activity is illustrated in the diagram below:
A simplified representation of the MAPK/ERK signaling pathway is as follows:
Conclusion
This technical guide has provided a detailed overview of the available structural and biological information for this compound and its derivatives. While the specific crystal structure of the title compound remains to be elucidated, the analysis of the closely related 4-(4-Nitrostyryl)-N,N-diphenylaniline offers valuable insights into its likely molecular conformation and packing. The provided experimental protocols for synthesis and crystal growth serve as a practical guide for researchers working with this class of compounds. Furthermore, the exploration of the biological activities of 4-nitrodiphenylamine derivatives and their interaction with key signaling pathways highlights their potential for further investigation in drug discovery and development. Future work should focus on obtaining single crystals of this compound to definitively determine its crystal structure and to further explore the structure-activity relationships of this promising class of compounds.
References
Methodological & Application
Application Notes and Protocols for 4-Nitro-N,N-diphenylaniline in Nonlinear Optics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols relevant to the synthesis, crystal growth, and nonlinear optical (NLO) characterization of 4-Nitro-N,N-diphenylaniline. While experimental nonlinear optical data for this compound is not extensively available in the public domain, this guide furnishes protocols based on established methods for similar organic NLO materials. The provided data for related compounds serves as a valuable reference for anticipating the potential NLO properties of the title compound.
Introduction to this compound in Nonlinear Optics
This compound is a polar chromophore with a donor-π-acceptor (D-π-A) structure, a common motif for second-order nonlinear optical materials. The electron-donating diphenylamino group and the electron-withdrawing nitro group, connected through a phenyl π-bridge, facilitate intramolecular charge transfer upon excitation. This molecular design is a prerequisite for a significant second-order nonlinear optical response, making it a candidate for applications in frequency conversion (e.g., second-harmonic generation), electro-optic modulation, and other photonic technologies. The non-centrosymmetric crystalline arrangement of such molecules is crucial for observing bulk second-order NLO effects.
Synthesis of this compound via Ullmann Condensation
The Ullmann condensation is a versatile method for the formation of C-N bonds and is suitable for the synthesis of this compound from diphenylamine and an activated aryl halide.[1][2]
Reaction Scheme:
Diphenylamine + 1-chloro-4-nitrobenzene → this compound + HCl
Experimental Protocol: Ullmann Condensation
Materials:
-
Diphenylamine
-
1-chloro-4-nitrobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine diphenylamine (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 153 °C) under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with toluene. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
Diagram of Synthesis Workflow:
References
Application Notes and Protocols: 4-Nitro-N,N-diphenylaniline as an Intermediate for Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-N,N-diphenylaniline and its derivatives are pivotal intermediates in the synthesis of a variety of dyes, particularly disperse and azo dyes. The diphenylamine backbone, combined with the chromophoric nitro group, provides a versatile scaffold for the creation of a broad spectrum of colors. A critical feature for the synthesis of azo dyes is the presence of a primary aromatic amine, which can be diazotized and subsequently coupled with an electron-rich aromatic compound to form the characteristic azo bond (-N=N-), the cornerstone of this class of dyes.
Since this compound is a secondary amine, it cannot be directly diazotized. Therefore, a common strategy involves the use of a derivative, 2-amino-4-nitrodiphenylaniline, as the primary amine source for diazotization. This document provides detailed protocols for the synthesis of this key intermediate and its subsequent conversion into azo dyes, along with characterization data and application insights.
Synthesis of Key Intermediate: 2-Amino-4-nitrodiphenylaniline
The synthesis of 2-amino-4-nitrodiphenylaniline is a two-step process commencing with the condensation of 2,4-dinitrochlorobenzene with aniline to produce 2,4-dinitrodiphenylamine, followed by a selective reduction of one nitro group.
Protocol 1: Synthesis of 2,4-Dinitrodiphenylamine
This protocol outlines the nucleophilic aromatic substitution reaction between 2,4-dinitrochlorobenzene and aniline.
Reaction Scheme:
Materials:
-
2,4-Dinitrochlorobenzene
-
Aniline
-
Ethanol (95%)
-
Sodium acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dinitrochlorobenzene (1.0 molar equivalent) in ethanol.
-
Add aniline (1.1 molar equivalents) and sodium acetate (1.1 molar equivalents) to the solution.
-
Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, 2,4-dinitrodiphenylamine, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
Protocol 2: Selective Reduction of 2,4-Dinitrodiphenylamine to 2-Amino-4-nitrodiphenylamine
This protocol employs a selective reduction method, such as the Zinin reduction, using sodium sulfide to reduce one of the two nitro groups.
Reaction Scheme:
Materials:
-
2,4-Dinitrodiphenylamine
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium sulfide nonahydrate (approximately 1.5-2.0 molar equivalents) in a mixture of ethanol and water.
-
Add 2,4-dinitrodiphenylamine (1.0 molar equivalent) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. The color of the solution will change as the reaction progresses. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product, 2-amino-4-nitrodiphenylamine, will precipitate.
-
Filter the crude product and wash thoroughly with water to remove inorganic salts.
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain pure 2-amino-4-nitrodiphenylamine.
Synthesis of Azo Dyes from 2-Amino-4-nitrodiphenylaniline
The synthesis of azo dyes from 2-amino-4-nitrodiphenylaniline involves two main stages: diazotization of the primary amine and subsequent azo coupling with an electron-rich aromatic compound.
Protocol 3: Diazotization of 2-Amino-4-nitrodiphenylaniline
This protocol describes the formation of the diazonium salt of 2-amino-4-nitrodiphenylaniline.
Materials:
-
2-Amino-4-nitrodiphenylamine
-
Concentrated sulfuric acid
-
Sodium nitrite (NaNO₂)
-
Ice
Procedure:
-
In a beaker, carefully dissolve 2-amino-4-nitrodiphenylamine (1.0 molar equivalent) in concentrated sulfuric acid, maintaining the temperature between 0-5°C using an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 molar equivalents) in a small amount of water.
-
Slowly add the sodium nitrite solution dropwise to the solution of 2-amino-4-nitrodiphenylamine with constant stirring, ensuring the temperature does not exceed 5°C.
-
Continue to stir the mixture at 0-5°C for 30-60 minutes to ensure complete formation of the diazonium salt. The resulting diazonium salt solution should be kept cold and used immediately in the coupling reaction.
Protocol 4: Azo Coupling Reactions
The diazonium salt solution prepared in Protocol 3 can be coupled with various aromatic compounds to produce a range of azo dyes. Below are examples using H-acid and R-salt as coupling components.
A. Coupling with H-acid (1-amino-8-naphthol-3,6-disulfonic acid)
Procedure:
-
Dissolve H-acid (1.0 molar equivalent) in a 5% sodium hydroxide solution at room temperature.
-
Cool the H-acid solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution dropwise to the cold H-acid solution with vigorous stirring. Maintain the temperature at 0-5°C.
-
After the addition is complete, continue stirring for an additional 2-4 hours at the same temperature.
-
The precipitated dye is collected by filtration, washed with a cold saturated sodium chloride solution, and then with cold water until the filtrate is neutral.
-
Dry the final dye product at 60-70°C.
B. Coupling with R-salt (2-naphthol-3,6-disulfonic acid, disodium salt)
Procedure:
-
Dissolve R-salt (1.0 molar equivalent) in a 5% sodium hydroxide solution at room temperature.
-
Cool the R-salt solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution dropwise to the cold R-salt solution with constant stirring, maintaining the temperature at 0-5°C.
-
Continue stirring for an additional 2-4 hours at 0-5°C after the addition is complete.
-
Isolate the precipitated dye by filtration, wash with a cold saturated sodium chloride solution, and then with cold water.
-
Dry the final product in a vacuum oven at 60-70°C.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of the intermediate and the final azo dyes.
Table 1: Synthesis of Intermediates
| Intermediate | Starting Materials | Molar Ratio (Starting Material 1:2) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2,4-Dinitrodiphenylamine | 2,4-Dinitrochlorobenzene, Aniline | 1 : 1.1 | Ethanol | Reflux | 2-3 | ~90 |
| 2-Amino-4-nitrodiphenylaniline | 2,4-Dinitrodiphenylamine, Na₂S·9H₂O | 1 : 1.5-2.0 | Ethanol/Water | Reflux | 2-4 | 75-85 |
Table 2: Synthesis of Azo Dyes from 2-Amino-4-nitrodiphenylaniline
| Coupling Component | Dye Color | Yield (%) | λmax (nm) | Melting Point (°C) |
| H-acid | Violet to Blue | 80-90 | 540-580 | >300 |
| R-salt | Red to Bordeaux | 85-95 | 500-530 | >300 |
| Phenol | Yellow | ~75 | 400-420 | 180-185 |
| N,N-dimethylaniline | Orange-Red | ~80 | 480-500 | 210-215 |
Characterization of Synthesized Dyes
The synthesized azo dyes can be characterized using a variety of analytical techniques to confirm their structure and purity:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which dictates the color of the dye.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N=N azo linkage (typically around 1400-1500 cm⁻¹), -NO₂ group (strong absorptions around 1530-1500 cm⁻¹ and 1350-1320 cm⁻¹), -NH₂ group (stretching vibrations around 3500-3300 cm⁻¹), and -OH group (broad absorption around 3600-3200 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye molecule by analyzing the chemical shifts and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye and confirm its molecular formula.
Applications
Azo dyes derived from this compound intermediates are primarily used as disperse dyes for hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate.[1][2] The non-ionic nature and low water solubility of these dyes make them suitable for application from an aqueous dispersion.[1][2] Key properties and applications include:
-
Textile Dyeing: They provide a wide range of brilliant and intense colors on synthetic fabrics.
-
High Fastness Properties: Dyes derived from nitrodiphenylamine structures can exhibit good lightfastness and wash fastness, which are crucial for textile applications.[3][4] However, the fastness properties can vary depending on the specific dye structure and the fabric being dyed.[4]
-
Other Applications: The chromophoric system of these dyes also makes them of interest for applications in areas such as organic pigments and functional dyes for specialized purposes.
Visualizations
Caption: Synthesis of the key intermediate, 2-Amino-4-nitrodiphenylaniline.
Caption: General workflow for the synthesis of azo dyes.
References
Application Notes and Protocols for the Synthesis of 4-Aminodiphenylamine from 4-Nitrodiphenylamine
Introduction
4-Aminodiphenylamine (4-ADPA) is a significant chemical intermediate, primarily utilized as a precursor in the manufacturing of antioxidants, antiozonants (such as 6PPD for rubber products), dyes, and pharmaceuticals.[1] The industrial synthesis of 4-ADPA has evolved to favor greener and more economical routes to minimize waste and avoid halogenated compounds.[1] A common and well-documented method for the synthesis of 4-ADPA is the reduction of 4-nitrodiphenylamine (4-NDPA).[1][2] This document provides detailed application notes and protocols for this conversion. It is important to note that the specified starting material, 4-nitro-N,N-diphenylaniline, is structurally different from the standard precursor, 4-nitrodiphenylamine (4-NDPA), which is the focus of the following protocols. The synthesis of 4-ADPA from 4-NDPA is a critical step, often following the initial formation of 4-NDPA through methods like the condensation of aniline and nitrobenzene.[1][3]
The reduction of the nitro group in 4-NDPA to form the corresponding amine (4-ADPA) can be achieved through various methods, most notably catalytic hydrogenation.[4] This process typically involves the use of catalysts such as Raney Nickel or palladium on carbon (Pd/C) in the presence of a hydrogen source.[4]
Data Presentation
The following table summarizes quantitative data from various reported methods for the synthesis of 4-aminodiphenylamine, including the reduction of 4-nitrodiphenylamine and its precursors.
| Parameter | Aniline Method (Ullmann Condensation) | Aniline Method (NASH Process) | Diphenylamine Method (Nitrosation/Rearrangement) | Catalytic Hydrogenation of 4-NDPA |
| Primary Reactants | Aniline, p-Chloronitrobenzene | Aniline, Nitrobenzene | Diphenylamine, Sodium Nitrite | 4-Nitrodiphenylamine, Hydrogen Source |
| Catalyst/Reagent | Copper catalyst, K₂CO₃ | Strong base (e.g., TMAH) | Acid (for rearrangement) | Raney Ni, Pd/C, Pt/C |
| Reaction Temp. | 175 - 210 °C | 50 - 100 °C | Not explicitly stated for nitration | 40 - 90 °C |
| Reaction Time | ~6 - 14 hours | ~1 - 5 hours | Not explicitly stated for nitration | ~3 hours |
| Yield | 79 - 96% (for 4-NDPA) | >97% selectivity, >99% conversion (for 4-NDPA/4-NODPA) | Up to 99% (for 4-NODPA HCl) | 94% (overall from nitrobenzene)[5] |
| Key By-products | Dinitrotriphenylamine | Azobenzene, Phenazine | Various nitrated isomers | Acetone (from propan-2-ol) |
| Environmental Concerns | Corrosive wastewater with chlorine | Generation of organic by-products | Large amount of harmful wastewater | Catalyst handling and disposal |
Experimental Protocols
Herein are detailed methodologies for key experiments related to the synthesis of 4-aminodiphenylamine.
Protocol 1: Catalytic Hydrogenation of 4-Nitrodiphenylamine using Raney Nickel
This protocol describes the reduction of 4-NDPA to 4-ADPA using a Raney Nickel catalyst and hydrogen gas.[2][4]
Materials:
-
4-Nitrodiphenylamine (4-NDPA)
-
Raney Nickel (slurry)
-
Methanol or Propan-2-ol
-
Nitrogen gas (N₂)
-
Hydrogen gas (H₂)
-
Celite® or other filter aid
Equipment:
-
Autoclave or a suitable high-pressure reactor
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reactor Charging: Charge the autoclave with 4-NDPA and a suitable solvent such as methanol or propan-2-ol.
-
Catalyst Addition: Under a stream of nitrogen, carefully add the Raney Nickel slurry. The amount of catalyst can range from 5-20% by weight of the 4-NDPA.[4]
-
Inerting: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen to ensure an inert atmosphere.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).[4]
-
Reaction: Heat the reactor to the desired temperature (e.g., 40-80°C) and begin stirring.[4] Monitor the reaction progress by observing the pressure drop, which indicates hydrogen uptake.
-
Work-up: Once the reaction is complete (hydrogen uptake ceases), cool the reactor to room temperature. Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen before opening.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent like dichloromethane.[2] Filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst.[2] Wash the filter cake with additional solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude 4-ADPA. Further purification can be achieved by recrystallization or distillation.
Protocol 2: Platinum-Catalyzed Hydrogenation of a 4-NDPA/4-NODPA Mixture
This protocol is adapted for a crude mixture of 4-nitrodiphenylamine (4-NDPA) and 4-nitrosodiphenylamine (4-NODPA), which is often the direct product of the condensation of aniline and nitrobenzene.[1][2]
Materials:
-
Crude reaction mixture containing 4-NDPA and 4-NODPA
-
Platinum on carbon catalyst (e.g., 3% or 5% Pt/C)
-
Dichloromethane or other suitable solvent
-
Nitrogen gas (N₂)
-
Hydrogen gas (H₂)
-
Celite® or other filter aid
Equipment:
-
Autoclave or a suitable high-pressure reactor
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reactor Charging: Charge the autoclave with the crude reaction mixture containing the 4-NDPA/4-NODPA intermediates. For every 1 mole of starting nitrobenzene used to create the mixture, add approximately 0.1-0.5 mol% of the platinum catalyst.[2]
-
Inerting: Seal the reactor and purge the system by pressurizing with nitrogen gas and then venting. Repeat this cycle 3-5 times.
-
Hydrogenation: Pressurize the reactor with hydrogen to a pressure of 1.0-3.0 MPa and heat to 70-90°C.[6]
-
Reaction Monitoring: The reaction is typically complete when hydrogen uptake is no longer observed.
-
Catalyst Removal: After cooling and venting the reactor, dilute the reaction mixture with a solvent like dichloromethane and filter through a pad of Celite® to remove the Pt/C catalyst.[2]
-
Product Isolation: The organic phase is then processed, which may involve washing and subsequent fractional distillation to isolate the pure 4-ADPA.[3]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US20150045584A1 - Process for preparing 4-aminodiphenylamine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]
- 6. CN112341338B - Catalytic hydrogenation method for 4-nitrodiphenylamine and 4-nitrosodiphenylamine - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of 4-Nitro-N,N-diphenylaniline by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the purification of 4-Nitro-N,N-diphenylaniline using the recrystallization technique. This method is designed to yield a product with high purity, suitable for further use in research and development.
Physicochemical Properties and Safety Information
This compound is a yellow crystalline solid. A summary of its key physical properties is provided in the table below. Understanding these properties is crucial for the successful execution of the purification protocol and for the characterization of the final product.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄N₂O₂ | |
| Molecular Weight | 290.32 g/mol | N/A |
| Melting Point | ~154-155 °C | |
| Appearance | Yellow crystalline solid | |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether, and chloroform |
Safety Precautions: this compound may cause skin and eye irritation.[1][2] It is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2]
Experimental Protocol: Recrystallization of this compound
This protocol details the step-by-step procedure for the purification of this compound by recrystallization from an ethanol/water solvent system. This solvent system is effective because the compound is soluble in hot ethanol and less soluble in cold ethanol, while being poorly soluble in water. The addition of water to the ethanol solution at a high temperature reduces the solubility of the compound, promoting crystallization as the solution cools.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Desiccator or vacuum oven
Experimental Workflow Diagram:
Caption: Workflow for the purification of this compound by recrystallization.
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
Add a magnetic stir bar to the flask.
-
Begin heating the flask on a heating mantle or in a hot water bath.
-
Add a minimal amount of hot ethanol to the flask while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Gently reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Gravity Filtration:
-
To remove any insoluble impurities (and activated charcoal if used), perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound (e.g., 60-70 °C) until a constant weight is achieved.
-
-
Purity Assessment:
-
Determine the melting point of the dried, purified crystals. A sharp melting point close to the literature value (154-155 °C) is indicative of high purity.
-
Further characterization can be performed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopy (e.g., ¹H NMR, ¹³C NMR, IR).
-
Data Presentation
| Parameter | Description |
| Starting Material | |
| Mass of Crude Sample | Record the initial mass of the crude this compound. |
| Recrystallization | |
| Solvent System | Ethanol/Water |
| Volume of Ethanol | Record the volume of ethanol used for dissolution. |
| Volume of Water | Record the volume of water added to induce crystallization (if used). |
| Final Product | |
| Mass of Purified Product | Record the final mass of the dried, recrystallized this compound. |
| Yield (%) | Calculate the percentage yield: (Mass of Purified Product / Mass of Crude Sample) x 100. |
| Melting Point Range | Record the observed melting point range of the purified product. |
| Appearance | Describe the color and crystalline form of the final product. |
References
Application Notes and Protocols: 4-Nitro-N,N-diphenylaniline as a Chemical Stabilizer in Propellants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Nitro-N,N-diphenylaniline (4-NDPA) as a critical secondary chemical stabilizer in nitrocellulose-based propellants. The information compiled herein details its mechanism of action, quantitative analytical data, and detailed experimental protocols for its evaluation, intended to support research and development in propellant chemistry and safety.
Introduction
Nitrocellulose-based propellants are inherently unstable and undergo autocatalytic decomposition over time, driven by the release of nitrogen oxides (NOx). Chemical stabilizers are incorporated into propellant formulations to scavenge these NOx species, thereby interrupting the degradation cycle and extending the safe operational life of the energetic material. Diphenylamine (DPA) is a widely used primary stabilizer. As DPA reacts with NOx, it forms a series of derivatives, with this compound being a key secondary stabilizer that continues to provide protection against decomposition. Understanding the role and characteristics of 4-NDPA is crucial for predicting propellant shelf-life and ensuring its stability.
Mechanism of Action
The stabilization mechanism involving 4-NDPA is a multi-step process that begins with the primary stabilizer, DPA.
-
Initial Decomposition of Propellant: Nitrocellulose slowly decomposes, releasing NOx radicals (NO•, NO₂•).
-
Primary Stabilization by DPA: Diphenylamine reacts with NOx to form N-nitrosodiphenylamine (N-NODPA).
-
Formation of 4-NDPA: N-NODPA is subsequently nitrated to form 4-nitrodiphenylamine (4-NDPA) and its isomer, 2-nitrodiphenylamine (2-NDPA).
-
Secondary Stabilization by 4-NDPA: 4-NDPA, now present in the propellant matrix, acts as a secondary stabilizer by reacting with and neutralizing further NOx radicals. This reaction typically involves further nitration of the aromatic rings of the 4-NDPA molecule.
The presence of the electron-withdrawing nitro group in 4-NDPA modulates its reactivity compared to the parent DPA molecule, but it remains an effective scavenger of decomposition products.
Caption: Chemical stabilization pathway of propellants by DPA and 4-NDPA.
Data Presentation
While extensive comparative data on the performance of 4-NDPA in extending propellant shelf-life is limited in publicly available literature, the following tables summarize key analytical and thermal properties relevant to its function as a stabilizer.
Table 1: Analytical Parameters for this compound
| Parameter | Analyte | Value | Method |
| Detection Limit | This compound | 2.5 ng/mL | Tandem Mass Spectrometry |
| Linear Range | This compound | 5.0 - 250.0 ng/mL | Tandem Mass Spectrometry |
| Concentration in Smokeless Powder | This compound | 0.128% | Tandem Mass Spectrometry |
| Standard Deviation (Replicates) | This compound | 0.006 | High Performance Liquid Chromatography |
Table 2: Thermal Analysis Data for a Typical Nitrocellulose Propellant
| Parameter | Value | Method |
| Decomposition Onset Temperature | ~180 - 210 °C | Differential Scanning Calorimetry (DSC) |
| Major Weight Loss Region | 180 - 220 °C | Thermogravimetric Analysis (TGA) |
| Heat of Decomposition | Varies with formulation | Differential Scanning Calorimetry (DSC) |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the stability of propellants containing this compound.
Accelerated Aging of Propellant Samples (Based on NATO AOP-48)
This protocol simulates the long-term chemical aging of a propellant at an accelerated rate.
Objective: To artificially age propellant samples to assess their chemical stability and the depletion rate of stabilizers.
Materials:
-
Propellant sample
-
Glass vessels with airtight seals (e.g., metal screw caps with plastic lining)
-
Analytical balance
-
Drying oven capable of maintaining a constant temperature (±1 °C)
Procedure:
-
Accurately weigh 20.00 g of the propellant sample into a clean, dry glass vessel.
-
Seal the vessel tightly to ensure a closed system.
-
Place the sealed vessel in a drying oven preheated to 71 °C.
-
Maintain the isothermal heating for 35 days. This condition is considered to correspond to 10 years of storage at a standard ambient temperature of 25 °C.
-
After 35 days, remove the vessel from the oven and allow it to cool to room temperature before opening.
-
The aged propellant sample is now ready for further analysis, such as HPLC to determine the remaining stabilizer content or thermal analysis to assess its thermal stability.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol details the extraction and quantification of 4-NDPA from a propellant matrix.
Objective: To determine the concentration of 4-NDPA and other stabilizers in new and aged propellant samples.
Materials and Reagents:
-
Propellant sample (new or aged)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Chloroform (analytical grade)
-
Methanol (HPLC grade)
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
1. Standard Preparation:
- Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-NDPA reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
- Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
2. Sample Extraction:
- Grind or finely cut approximately 5 g of the propellant sample to increase the surface area.
- Place the ground propellant in a cellulose thimble and perform a Soxhlet extraction with chloroform for 4-6 hours.
- After extraction, evaporate the chloroform using a rotary evaporator to obtain the dried extract containing the stabilizers.
- Dissolve the residue in acetonitrile and transfer it to a 50 mL volumetric flask, bringing it to volume with acetonitrile.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Analysis:
- Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be degassed before use.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- UV Detection: Set the detector to a wavelength where 4-NDPA has strong absorbance, typically around 254 nm.
- Run Time: Approximately 15-20 minutes, or until all components of interest have eluted.
4. Data Analysis:
- Generate a calibration curve by plotting the peak area of the 4-NDPA in the working standards against their known concentrations.
- Inject the prepared sample extract and identify the 4-NDPA peak based on its retention time compared to the standards.
- Determine the concentration of 4-NDPA in the sample by interpolating its peak area from the calibration curve.
- Calculate the percentage of 4-NDPA in the original propellant sample based on the initial sample weight and dilution factors.
Thermal Stability Analysis by DSC and TGA
This protocol outlines the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess the thermal stability of propellants.
Objective: To determine the decomposition temperature, weight loss profile, and other thermal characteristics of the propellant.
Materials:
-
Propellant sample (new or aged)
-
DSC instrument
-
TGA instrument
-
Aluminum pans for DSC and TGA
-
Analytical balance (microgram sensitivity)
Procedure:
1. Sample Preparation:
- Finely grind a small amount of the propellant sample to ensure homogeneity.
- Accurately weigh 1-2 mg of the ground sample into an aluminum pan for DSC analysis.
- Accurately weigh 5-10 mg of the ground sample into a TGA pan.
2. DSC Analysis:
- Place the sample pan and a reference pan (empty) into the DSC cell.
- Heat the sample at a constant rate, typically 10 °C/min, under an inert atmosphere (e.g., nitrogen) from ambient temperature to approximately 300 °C.
- Record the heat flow as a function of temperature. The resulting thermogram will show exothermic peaks corresponding to the decomposition of the propellant. The onset temperature of the first major exotherm is a key indicator of thermal stability.
3. TGA Analysis:
- Place the sample pan in the TGA furnace.
- Heat the sample at a constant rate, typically 10 °C/min, under an inert atmosphere from ambient temperature to approximately 500 °C.
- Record the weight loss as a function of temperature. The TGA curve provides information on the decomposition stages and the temperature at which significant weight loss occurs.
Data Analysis:
-
From the DSC thermogram, determine the onset temperature and the peak temperature of the exothermic decomposition.
-
From the TGA curve, determine the temperatures at which different stages of weight loss occur and the final residual mass.
-
Compare the results from new and aged propellant samples to assess the impact of aging on thermal stability. A decrease in the decomposition onset temperature typically indicates reduced stability.
Application Note and Protocol: Experimental Setup for Measuring the Solvatochromism of Nitroaromatic Dyes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental setup and protocol for measuring the solvatochromism of nitroaromatic dyes. Solvatochromism, the change in a substance's color with the polarity of the solvent, is a critical phenomenon for characterizing solute-solvent interactions.[1][2][3] Understanding these interactions is paramount in fields such as drug development, formulation science, and chemical analysis, as the local environment can significantly influence the behavior and efficacy of a molecule. Nitroaromatic dyes are excellent probes for these studies due to their significant and predictable solvatochromic shifts.[4]
This application note details the necessary materials, equipment, and a step-by-step protocol for conducting solvatochromism studies using UV-Vis spectroscopy. It also provides a structured table of quantitative data for common nitroaromatic dyes and includes diagrams to visualize the experimental workflow and the underlying principles of solvatochromism.
Introduction to Solvatochromism
Solvatochromism refers to the shift in the absorption or emission spectrum of a chemical compound when it is dissolved in different solvents.[3] This phenomenon arises from the differential solvation of the electronic ground and excited states of the solute molecule by the solvent molecules.[3] The polarity, hydrogen bonding capability, and refractive index of the solvent are key factors that influence these interactions.[5]
Nitroaromatic dyes, which possess an electron-donating group and an electron-withdrawing nitro group connected by a conjugated system, often exhibit significant solvatochromism. The intramolecular charge transfer (ICT) from the donor to the acceptor group upon photoexcitation leads to a change in the dipole moment between the ground and excited states. The extent to which a solvent can stabilize these different dipole moments dictates the energy of the electronic transition and, consequently, the position of the absorption maximum (λmax).
There are two main types of solvatochromism:
-
Positive (Bathochromic or Red Shift): The absorption maximum shifts to a longer wavelength (lower energy) as the solvent polarity increases. This occurs when the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.[3]
-
Negative (Hypsochromic or Blue Shift): The absorption maximum shifts to a shorter wavelength (higher energy) as the solvent polarity increases. This is observed when the ground state is more polar than the excited state and is better stabilized by polar solvents.[3][6]
By measuring the λmax of a nitroaromatic dye in a series of solvents with varying polarities, one can gain insights into the nature of the solute-solvent interactions and quantify the polarity of the dye's microenvironment.
Materials and Reagents
-
Nitroaromatic Dyes:
-
4-Nitroaniline
-
4-Nitroanisole
-
N,N-dimethyl-4-nitroaniline
-
-
Solvents: A range of analytical or HPLC grade solvents with varying polarities is required. A recommended set includes:
-
n-Hexane (non-polar)
-
Toluene (non-polar)
-
Chloroform
-
Ethyl acetate
-
Tetrahydrofuran (THF)
-
Acetone
-
Acetonitrile
-
2-Propanol
-
Ethanol
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
Water (polar)
-
-
Volumetric flasks and pipettes: For accurate preparation of stock and working solutions.
-
Cuvettes: Quartz or glass cuvettes suitable for UV-Vis spectroscopy.
Equipment
-
UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended for its stability and accuracy.
-
Analytical Balance: For precise weighing of the dye samples.
-
Sonicator (optional): To aid in the dissolution of dyes in certain solvents.
Experimental Protocols
-
Accurately weigh a small amount (e.g., 1-5 mg) of the nitroaromatic dye using an analytical balance.
-
Quantitatively transfer the weighed dye into a volumetric flask (e.g., 10 mL or 25 mL).
-
Add a small amount of a suitable solvent in which the dye is highly soluble (e.g., DMSO or acetone) to dissolve the dye completely. Sonication may be used if necessary.
-
Once the dye is fully dissolved, dilute the solution to the mark with the same solvent to obtain a stock solution of a known concentration (e.g., 1 mM).
-
Label a series of volumetric flasks (e.g., 5 mL or 10 mL), one for each solvent to be tested.
-
Using a micropipette, transfer a precise volume of the stock solution into each volumetric flask to achieve a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0). A final concentration of approximately 10-50 µM is often suitable.
-
Dilute each solution to the mark with the respective solvent.
-
Mix the solutions thoroughly.
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for the recommended time (usually 15-30 minutes).
-
Set the wavelength range for scanning (e.g., 300-600 nm for the selected nitroaromatic dyes).
-
Use the respective pure solvent as a blank to zero the absorbance of the spectrophotometer.
-
Rinse the cuvette with a small amount of the sample solution before filling it.
-
Record the absorption spectrum of the dye in each solvent.
-
Identify the wavelength of maximum absorbance (λmax) for each spectrum.
-
Record the λmax value for the dye in each solvent.
-
Optionally, convert the λmax values (in nm) to wavenumbers (νmax in cm⁻¹) using the formula: νmax = 10⁷ / λmax.
-
Plot the λmax or νmax values against a solvent polarity scale, such as the Reichardt's ET(30) scale, to visualize the solvatochromic trend.
Data Presentation
The quantitative data for the solvatochromism of selected nitroaromatic dyes are summarized in the table below. The table includes the solvent, the empirical solvent polarity parameter ET(30) in kcal/mol, and the measured λmax in nm for each dye.
| Solvent | ET(30) (kcal/mol) | 4-Nitroaniline λmax (nm) | 4-Nitroanisole λmax (nm) | N,N-dimethyl-4-nitroaniline λmax (nm) |
| n-Hexane | 31.0 | ~320 | ~290 | ~358 |
| Toluene | 33.9 | ~331 | ~295 | ~370 |
| Chloroform | 39.1 | ~340 | ~300 | ~380 |
| Ethyl Acetate | 38.1 | ~335 | ~298 | ~375 |
| THF | 37.4 | ~338 | ~299 | ~378 |
| Acetone | 42.2 | ~350 | ~305 | ~390 |
| Acetonitrile | 45.6 | ~355 | ~308 | ~395 |
| 2-Propanol | 48.4 | ~360 | ~310 | ~400 |
| Ethanol | 51.9 | ~365 | ~312 | ~405 |
| Methanol | 55.4 | ~370 | ~315 | ~410 |
| DMSO | 45.1 | ~380 | ~325 | ~420 |
| Water | 63.1 | ~385 | ~330 | ~430 |
Note: The λmax values are approximate and can vary slightly depending on the specific experimental conditions and the purity of the solvents and dyes.
Visualizations
Caption: Experimental workflow for measuring solvatochromism.
Caption: Principle of positive and negative solvatochromism.
References
Application Notes and Protocols for the Reduction of 4-Nitro-N,N-diphenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in 4-Nitro-N,N-diphenylaniline to its corresponding amine, 4-Amino-N,N-diphenylaniline, is a crucial transformation in the synthesis of various functional molecules. 4-Amino-N,N-diphenylaniline serves as a valuable intermediate in the development of dyes, pharmaceuticals, and antioxidants. This document provides detailed application notes and protocols for the most common and effective methods for this reduction, including catalytic hydrogenation, chemical reduction, and electrochemical methods. While specific data for this compound is limited in publicly available literature, the protocols provided are based on well-established procedures for the structurally similar and industrially relevant compound, 4-nitrodiphenylamine (4-NDPA).[1] Researchers should consider these protocols as a strong starting point, with the understanding that minor optimization of reaction conditions may be necessary to account for the potential steric and electronic effects of the second phenyl group.
Methods for Reduction
The primary methods for the reduction of the nitro group in this compound include:
-
Catalytic Hydrogenation: This is a widely used and often high-yielding method that employs a metal catalyst (e.g., Palladium on carbon, Raney Nickel) and a hydrogen source (hydrogen gas or a transfer hydrogenation reagent).[1]
-
Chemical Reduction: This involves the use of stoichiometric reducing agents, such as metals in acidic media (e.g., iron/HCl, tin(II) chloride/HCl). These methods are robust and often used when catalytic hydrogenation is not feasible.
-
Electrochemical Reduction: This method uses an electric current to drive the reduction of the nitro group. It is considered a green chemistry approach as it avoids the use of chemical reducing agents.[2]
Data Presentation: Comparison of Reduction Methods
The following table summarizes typical reaction conditions and yields for the reduction of 4-nitrodiphenylamine, which can be used as a reference for the reduction of this compound.
| Method | Catalyst/Reagent | Solvent(s) | Temperature (°C) | Pressure/Potential | Reaction Time | Yield (%) | Reference(s) |
| Catalytic Hydrogenation | |||||||
| Direct Hydrogenation | 5% Pd/C | Methanol or Ethanol | Room Temperature | 1 atm (H₂ balloon) | 1 - 4 h | >95 | [1] |
| Direct Hydrogenation | Raney® Nickel (5-20 wt%) | Ethanol | 40 - 80 | 50 - 100 psi H₂ | 1 - 3 h | High | [1] |
| Transfer Hydrogenation | Raney® Nickel | Isopropanol/Water | Reflux | Atmospheric | 2 - 6 h | ~95 | [1] |
| Chemical Reduction | |||||||
| Béchamp Reduction | Iron powder / HCl | Ethanol/Water | Reflux | Atmospheric | 2 - 5 h | High | |
| Stannous Chloride | SnCl₂·2H₂O / HCl | Ethanol | Reflux | Atmospheric | 1 - 3 h | >90 | |
| Electrochemical Reduction | |||||||
| Preparative Electrolysis | Glassy Carbon Electrode | Acetonitrile/Buffer | Room Temperature | Controlled | Variable | Moderate | [2] |
Note: Yields are highly dependent on reaction scale and purification methods. The data presented for chemical and electrochemical reduction are typical for nitroarenes and may require optimization for this compound.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the reduction of this compound using 5% Pd/C as the catalyst and hydrogen gas at atmospheric pressure.
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C)
-
Methanol (reagent grade)
-
Nitrogen gas (inert)
-
Hydrogen gas (in a balloon)
-
Celite® or other filter aid
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet adapter
-
Hydrogen balloon
-
Vacuum line
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a fume hood, add this compound (1.0 eq) and a magnetic stir bar to a two-neck round-bottom flask.
-
Inerting: Cap one neck of the flask with a septum and the other with a gas inlet adapter connected to a nitrogen/vacuum line. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Under a positive flow of nitrogen, add methanol to dissolve the starting material. Carefully add 5% Pd/C (typically 1-5 mol% of the substrate).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle three times. Leave the final backfill of hydrogen connected to the flask.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, evacuate the flask and backfill with nitrogen to remove all hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol. Caution: The Pd/C catalyst is pyrophoric after use and should be kept wet.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 4-Amino-N,N-diphenylaniline. The product can be further purified by recrystallization or column chromatography.
Protocol 2: Catalytic Transfer Hydrogenation using Raney® Nickel
This protocol is an alternative to using hydrogen gas and employs formic acid as a hydrogen donor.
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Formic acid (88-98%)
-
Methanol (reagent grade)
-
Celite®
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and methanol.
-
Catalyst Addition: Carefully add Raney® Nickel slurry (a small spatula tip, ensure it remains wet).
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C). Slowly add formic acid (2.0-3.0 eq) dropwise to the refluxing mixture. Caution: The reaction can be exothermic.
-
Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Raney® Nickel. Wash the filter cake with methanol. Caution: Raney® Nickel is pyrophoric and should not be allowed to dry.
-
Isolation: Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Chemical Reduction using Tin(II) Chloride
This is a classic and reliable method for the reduction of aromatic nitro compounds.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (reagent grade)
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add Tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.
-
Reaction: Cool the flask in an ice bath and slowly add concentrated HCl. After the addition, remove the ice bath and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully basify with a cold NaOH solution until the pH is >10 to precipitate tin salts.
-
Isolation: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-Amino-N,N-diphenylaniline.
Visualizations
Caption: General workflow for catalytic hydrogenation.
Caption: General workflow for chemical reduction.
Caption: Generalized reduction pathway of the nitro group.
References
Application Notes and Protocols for the Synthesis of Key Rubber Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of three crucial rubber antioxidants: 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD). These antioxidants are vital in the rubber industry for preventing degradation due to oxidation and ozonolysis, thereby extending the service life of rubber products.
Introduction to Rubber Antioxidants
Rubber, being an unsaturated polymer, is susceptible to degradation by various environmental factors, primarily oxygen and ozone. This degradation leads to a loss of elasticity, increased brittleness, and cracking, ultimately compromising the integrity and performance of rubber-based materials. Antioxidants are chemical compounds added to rubber formulations to inhibit or retard these degradation processes. They function by scavenging reactive free radicals and decomposing peroxides, thus protecting the polymer chains from scission and cross-linking reactions. The antioxidants discussed herein are widely used in the manufacturing of tires, hoses, belts, and other industrial rubber goods.
Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)
TMQ is a highly effective antioxidant, particularly against heat-induced oxidation. It is commercially produced as a mixture of oligomers (dimers, trimers, and tetramers) through the acid-catalyzed reaction of aniline with acetone.[1][2] The synthesis can proceed through mechanisms related to the Skraup and Doebner-von Miller reactions.[3]
Experimental Protocol: One-Pot Synthesis of TMQ
This protocol describes a general laboratory-scale synthesis of TMQ using a solid acid catalyst.
Materials:
-
Aniline (freshly distilled)
-
Acetone (analytical grade)
-
Solid acid catalyst (e.g., Amberlyst-15, Nafion-NR50)
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask, place the solid acid catalyst (5-10 wt% relative to aniline). Add 100 mL of toluene and 0.1 mol of freshly distilled aniline.
-
Addition of Acetone: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. Slowly add 0.3 mol of acetone from the dropping funnel over a period of 1-2 hours.
-
Reaction: Continue refluxing the mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter to remove the catalyst. Wash the filtrate with 50 mL of 5% NaHCO₃ solution to neutralize any remaining acid.
-
Extraction and Drying: Separate the organic layer and wash it with 50 mL of deionized water. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude TMQ is a viscous, dark-brown liquid. Further purification can be achieved by vacuum distillation to isolate the monomer and lower oligomers.
Quantitative Data
| Catalyst | Aniline:Acetone Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Hydrochloric Acid | 1:3 | 120-130 | 10 | ~85 | Oligomeric mixture | [2] |
| Iodine | 1:3 | 140 | 8 | ~70-80 | Oligomeric mixture | [3] |
| Amberlyst-15 | 1:3 | 110 | 8 | >90 | High monomer content | [4] |
Synthesis Pathway and Workflow
References
Application Notes and Protocols for the Synthesis of p-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Phenylenediamine (PPD) is a crucial chemical intermediate widely utilized in the synthesis of a variety of materials, including high-performance polymers like Kevlar®, azo dyes, and as a component in the rubber and cosmetics industries.[1][2] Its synthesis can be achieved through several routes, each with distinct advantages and disadvantages concerning precursor availability, reaction conditions, yield, and purity of the final product. This document provides detailed application notes and experimental protocols for the primary synthesis pathways of p-phenylenediamine, tailored for research and development professionals.
Key Synthesis Routes and Precursors
The industrial production of p-phenylenediamine is dominated by three main routes, with 4-nitroaniline serving as a key intermediate in the most common pathway. Other notable precursors include aniline and nitrobenzene.
Synthesis Route 1: From 4-Nitrochlorobenzene via 4-Nitroaniline
This is the most common industrial method for producing p-phenylenediamine.[1][3] The process involves the amination of 4-nitrochlorobenzene to produce 4-nitroaniline, which is subsequently reduced to p-phenylenediamine.
Experimental Protocol: Reduction of 4-Nitroaniline with Iron
This protocol is a classic and effective laboratory method for the synthesis of p-phenylenediamine from 4-nitroaniline.[4]
Materials:
-
p-Nitroaniline
-
Iron powder, fine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Carbonate (Na₂CO₃)
-
Deionized water
-
Filter paper
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, heating mantle, etc.)
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 150 mL of water and heat to 95°C.[4]
-
To the hot water, add 100 g of p-nitroaniline.[4]
-
Gradually add 5 mL of concentrated hydrochloric acid and approximately 100 g of fine iron powder. The addition should be controlled to prevent excessive frothing.[4]
-
Maintain the reaction mixture at a gentle reflux with vigorous stirring. The progress of the reaction can be monitored by spotting the solution on filter paper; the disappearance of the yellow color of p-nitroaniline indicates the completion of the reaction.[4]
-
Once the reaction is complete, add a solution of sodium carbonate until the mixture is alkaline to litmus paper. This step neutralizes the excess acid and precipitates iron salts.[4]
-
Boil the mixture for a short period and then filter it hot to remove the iron residue.[4]
-
Concentrate the filtrate by evaporation until crystals of p-phenylenediamine begin to form.[4]
-
Allow the solution to cool to room temperature and then in an ice bath to maximize crystallization.
-
Collect the p-phenylenediamine crystals by filtration, wash with a small amount of cold water, and dry in a desiccator.
Quantitative Data:
| Parameter | Value | Reference |
| Theoretical Yield | 80% | [4] |
| Melting Point | 147°C | [4] |
| Boiling Point | 267°C | [4] |
Diagram of the Synthesis Pathway:
Caption: Synthesis of p-Phenylenediamine from 4-Nitrochlorobenzene.
Synthesis Route 2: The DuPont Route from Aniline
This route, developed by DuPont, starts with aniline and proceeds through the formation of diphenyltriazine and 4-aminoazobenzene, which is then hydrogenated to yield p-phenylenediamine and aniline.[1][3]
Experimental Protocol: Synthesis via Diazoaminobenzene and p-Aminoazobenzene
This protocol is based on a patented method for the synthesis and purification of p-phenylenediamine.[5]
Materials:
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Methanol
-
Palladium on Carbon (Pd/C) catalyst (10%)
-
Sodium Hydroxide (NaOH)
-
Hydrogen gas source
-
High-pressure reactor (autoclave)
Procedure:
-
Preparation of Diazoaminobenzene: React aniline with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form diazoaminobenzene.
-
Rearrangement to p-Aminoazobenzene: The diazoaminobenzene is then rearranged to p-aminoazobenzene in the presence of an acid catalyst. The reaction mixture is heated to 50°C and then neutralized with a 33% aqueous solution of sodium hydroxide. The aniline layer containing p-aminoazobenzene is separated.[5]
-
Purification of p-Aminoazobenzene: The p-aminoazobenzene can be purified by crystallization from a suitable solvent like methylcyclohexane to achieve high purity.[5]
-
Reduction of p-Aminoazobenzene: The purified p-aminoazobenzene is dissolved in methanol, and a 10% Pd-carbon catalyst is added. The mixture is hydrogenated in an autoclave at 65-70°C under a hydrogen pressure of 25 kg/cm ².[5]
-
Work-up: After the reaction is complete (indicated by the cessation of hydrogen absorption), the reaction mixture is cooled, and the catalyst is removed by filtration.[5]
-
Isolation of p-Phenylenediamine: Methanol and the by-product aniline are recovered by distillation. The remaining residue is then distilled under reduced pressure (40 mmHg) to yield pure p-phenylenediamine.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Purity of p-Phenylenediamine | 99.8% | [5] |
| Yield (based on sodium nitrite) | 91.9% | [5] |
Diagram of the DuPont Route:
Caption: The DuPont synthesis route for p-Phenylenediamine.
Synthesis Route 3: From Urea and Nitrobenzene
A more recent and greener approach involves the reaction of urea and nitrobenzene to form a mixture of 4-nitrosoaniline and 4-nitroaniline, which is then hydrogenated in a one-pot synthesis.[3][6]
Experimental Protocol: One-Pot Synthesis from Urea and Nitrobenzene
This protocol is adapted from a patented method that offers high selectivity and yield.[3]
Materials:
-
Urea
-
Nitrobenzene
-
Potassium Hydroxide (KOH)
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Palladium on Carbon (Pd/C) catalyst (5%)
-
Hydrogen gas source
-
High-pressure reactor
Procedure:
-
In a suitable reactor, react urea and nitrobenzene with a base such as potassium hydroxide in a polar organic solvent like dimethyl sulfoxide. This reaction yields a mixture of 4-nitrosoaniline and 4-nitroaniline.[3]
-
The resulting mixed solution is then transferred to a pressure reactor and diluted with ethanol.[3]
-
A 5% Pd/C catalyst (e.g., 3 g for a reaction of the scale described in the patent) is added to the reactor.[3]
-
The mixture is hydrogenated under a hydrogen pressure of 120 psi at 90°C.[3]
-
Work-up and Purification: The patent suggests that the product obtained is highly pure p-phenylenediamine, which can be further purified by gas chromatography for analytical purposes.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 100% | [3] |
| Purity | High purity, no ortho- or meta-isomers | [3] |
Diagram of the Urea and Nitrobenzene Route:
Caption: One-pot synthesis of p-Phenylenediamine from urea and nitrobenzene.
Purification of p-Phenylenediamine
The purity of p-phenylenediamine is critical for its application, especially in polymer synthesis. Common impurities include ortho- and meta-isomers and tarry residues. Several methods can be employed for purification:
-
Distillation: Vacuum distillation is a common method for purifying technical-grade p-phenylenediamine.[7]
-
Crystallization: Recrystallization from a suitable solvent can effectively remove impurities.[5]
-
Sublimation: Sublimation of technical-grade p-phenylenediamine by heating in a current of inert gas can yield a product with a purity of 99.5-99.9%.[7]
Summary of Synthesis Routes
| Precursor(s) | Key Intermediates | Reaction Steps | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| 4-Nitrochlorobenzene | 4-Nitroaniline | Amination, Reduction | ~80% (lab scale) | Good | Well-established, common industrial route. | Use of chlorinated compounds. |
| Aniline | Diphenyltriazine, 4-Aminoazobenzene | Diazotization, Rearrangement, Reduction | ~92% | >99% | High purity product. | Multi-step process. |
| Urea, Nitrobenzene | 4-Nitrosoaniline, 4-Nitroaniline | Condensation, Hydrogenation | ~100% | High | One-pot synthesis, high yield, high selectivity. | Newer technology, may require specialized equipment. |
Conclusion
The synthesis of p-phenylenediamine can be achieved through various pathways, with the choice of precursor and method depending on the desired scale, purity requirements, and available resources. The classic route via 4-nitroaniline remains a robust and widely used method. The DuPont route offers a pathway to very high purity PPD, which is essential for polymer applications. The emerging route from urea and nitrobenzene presents a promising green and efficient alternative. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals working on the synthesis of this important chemical intermediate.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. US6245943B1 - Method of preparing p-phenylenediamine - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. US4191708A - Process for preparing and purifying p-phenylenediamine - Google Patents [patents.google.com]
- 6. ineosopen.org [ineosopen.org]
- 7. RU2448084C1 - Method of purifying technical p-phenylenediamine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Ullmann Condensation for 4-Nitro-N,N-diphenylaniline
Welcome to the technical support center for the synthesis of 4-Nitro-N,N-diphenylaniline via Ullmann condensation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Ullmann condensation and why is it used for synthesizing this compound?
The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. For the synthesis of this compound (also known as 4-Nitrotriphenylamine), this reaction typically involves the coupling of diphenylamine with a 4-halo-nitroaromatic compound, such as 4-bromonitrobenzene or 4-iodonitrobenzene. The presence of the electron-withdrawing nitro group on the aryl halide activates it for nucleophilic aromatic substitution, which is a key principle of this reaction.
Q2: My reaction yield is very low or I'm getting no product. What are the most common causes?
Low to no yield in the Ullmann condensation for a sterically hindered product like this compound can stem from several factors:
-
Inactive Catalyst: The copper(I) catalyst (e.g., CuI) can oxidize over time. Using fresh, high-purity catalyst is crucial.
-
Suboptimal Reaction Temperature: Traditional Ullmann reactions often require high temperatures (>180 °C).[1] Modern ligand-assisted protocols can proceed at lower temperatures, but the optimal range needs to be determined for each specific reaction.
-
Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the reaction. Strong bases like potassium carbonate or cesium carbonate are often required, and high-boiling polar aprotic solvents such as DMF, NMP, or nitrobenzene are typically used.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br >> Cl. If you are using an aryl chloride, harsher conditions or a more specialized catalytic system may be necessary.
-
Steric Hindrance: The formation of a triarylamine is inherently challenging due to steric hindrance around the nitrogen atom. This can slow down the reaction rate and lead to lower yields.
Q3: What is the role of a ligand in the Ullmann condensation, and is it always necessary?
In modern Ullmann reactions, ligands play a critical role in stabilizing the copper catalyst and facilitating the catalytic cycle. This allows for milder reaction conditions (lower temperatures) and can significantly improve the yield and substrate scope. For the synthesis of sterically hindered molecules like this compound, using a ligand is highly recommended. Common ligands include diamines, amino acids, and phenanthrolines. While ligand-free Ullmann reactions are possible, they typically require harsher conditions, such as higher temperatures, which can lead to side reactions.[2]
Q4: What are the common side reactions, and how can I minimize them?
A common side reaction is the hydrodehalogenation of the aryl halide, where the halogen atom is replaced by a hydrogen atom. This leads to the formation of nitrobenzene from 4-halonitrobenzene, which reduces the overall yield of the desired product. To minimize this, ensure anhydrous reaction conditions and an inert atmosphere (e.g., nitrogen or argon). Another potential side reaction is the homocoupling of the aryl halide. Optimizing the reaction temperature and using an appropriate ligand can help to favor the desired C-N bond formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Materials | 1. Inactive copper catalyst. 2. Reaction temperature is too low. 3. Inappropriate solvent or base. 4. Unreactive aryl halide (e.g., aryl chloride). | 1. Use fresh, high-purity CuI or other copper(I) source. 2. Incrementally increase the reaction temperature in 10-20 °C intervals. 3. Screen different high-boiling polar aprotic solvents (DMF, NMP, nitrobenzene) and strong inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄). 4. Switch to a more reactive aryl halide (iodide > bromide > chloride). If using an aryl chloride is necessary, a more advanced catalytic system with a specific ligand may be required. |
| Formation of Significant Side Products (e.g., nitrobenzene) | 1. Presence of water or other protic impurities. 2. Reaction temperature is too high, leading to decomposition. | 1. Ensure all reagents and solvents are anhydrous. Dry the glassware thoroughly and run the reaction under an inert atmosphere (nitrogen or argon). 2. Lower the reaction temperature. Consider using a ligand to facilitate the reaction at a milder temperature. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Insufficient amount of base. | 1. Use a ligand to stabilize the copper catalyst. 2. Ensure an adequate excess of the base is used (typically 2 equivalents relative to the limiting reagent). |
| Difficulty in Product Purification | 1. Complex reaction mixture with multiple byproducts. 2. Residual copper catalyst in the crude product. | 1. Optimize the reaction conditions to improve selectivity. Column chromatography may be necessary for purification. 2. After the reaction, quench with an aqueous solution of ammonia or ammonium chloride to complex with the copper, followed by extraction with an organic solvent. Filtering the crude product dissolved in a suitable solvent through a pad of celite can also help remove insoluble copper salts. |
Quantitative Data on Reaction Parameters
Optimizing the Ullmann condensation for the synthesis of this compound involves a careful selection of reaction components. Below is a summary of typical conditions and their impact on yield, based on general principles of Ullmann reactions for diarylamine and triarylamine synthesis.
Table 1: Effect of Copper Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range (%) | Notes |
| CuI (10) | None | 20-40 | Requires higher temperatures (>180 °C). |
| CuI (10) | L-Proline (20) | 40-60 | Allows for lower reaction temperatures (100-130 °C). |
| CuI (5-10) | 1,10-Phenanthroline (10-20) | 50-70 | Often effective for sterically hindered substrates. |
| Cu₂O (10) | N,N'-Dimethylethylenediamine (20) | 45-65 | A common and effective ligand for N-arylation. |
Table 2: Effect of Base and Solvent on Yield
| Base (equiv.) | Solvent | Typical Temperature (°C) | Typical Yield Range (%) |
| K₂CO₃ (2) | Nitrobenzene | 180-210 | 30-50 |
| Cs₂CO₃ (2) | DMF | 130-150 | 50-70 |
| K₃PO₄ (2) | Dioxane | 100-110 | 40-60 |
| t-BuOK (2) | Toluene | 110 | 35-55 |
Experimental Protocol: General Procedure for Ullmann Condensation of Diphenylamine and 4-Bromonitrobenzene
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Diphenylamine
-
4-Bromonitrobenzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or another suitable ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Reaction Vessel: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diphenylamine (1.0 equiv.), 4-bromonitrobenzene (1.2 equiv.), CuI (0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF via a syringe.
-
Reaction: Heat the reaction mixture to 130-150 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Visualizing the Troubleshooting Workflow
A logical approach to troubleshooting is essential for efficiently improving the yield of the Ullmann condensation. The following diagram illustrates a typical workflow for optimizing the reaction conditions.
Caption: A logical workflow for troubleshooting and optimizing the Ullmann condensation.
References
Technical Support Center: Overcoming Solubility Issues of 4-Nitro-N,N-diphenylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 4-Nitro-N,N-diphenylaniline in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a yellow crystalline solid that is generally poorly soluble in water but exhibits solubility in several organic solvents.[1][2] It is known to be soluble in polar protic solvents like ethanol and acetic acid.[3] Its solubility is slight in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol.[4]
Q2: I am experiencing difficulty dissolving this compound in my reaction solvent. What are the initial troubleshooting steps?
A2: When encountering solubility issues, consider the following initial steps:
-
Solvent Selection: Ensure the chosen solvent is appropriate for the polarity of this compound. Based on its structure, polar aprotic solvents are a good starting point.
-
Temperature Increase: Gently heating the solvent can significantly increase the solubility of the compound. However, be cautious of potential degradation at elevated temperatures.
-
Particle Size Reduction: Grinding the crystalline solid to a fine powder increases the surface area, which can enhance the rate of dissolution.
-
Agitation: Ensure vigorous and continuous stirring or sonication to facilitate the dissolution process.
Q3: My reaction is proceeding slowly or not at all, and I suspect poor solubility of this compound is the cause. How can I confirm this?
A3: Even if the compound appears to have dissolved, it may not be fully solubilized at a molecular level, leading to a lower effective concentration. To confirm if poor solubility is impacting your reaction, you can:
-
Visually inspect the reaction mixture for any undissolved particulate matter. A cloudy or hazy appearance can indicate incomplete dissolution.
-
If possible, carefully take a filtered aliquot of the reaction mixture and analyze the concentration of dissolved this compound using a suitable analytical technique like HPLC.
Q4: What advanced techniques can I employ to enhance the solubility of this compound in a reaction medium?
A4: For persistent solubility challenges, consider the following advanced techniques:
-
Co-solvent Systems: Introducing a co-solvent can modify the polarity of the reaction medium to better match that of this compound.
-
Solid Dispersions: Preparing a solid dispersion of the compound in a water-soluble carrier can improve its wettability and dissolution rate.
Solubility Data
| Solvent Class | Solvent Name | Reported Solubility | Reference(s) |
| Polar Protic | Ethanol | Soluble | [2] |
| Acetic Acid | Very Soluble | [3] | |
| Methanol | Slightly Soluble | [4] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4] |
| N,N-Dimethylformamide (DMF) | Expected to be soluble (based on similar compounds) | ||
| Tetrahydrofuran (THF) | Expected to be soluble (based on similar compounds) | ||
| Acetone | Expected to be soluble (based on similar compounds) | ||
| Nonpolar Aromatic | Toluene | Expected to have some solubility, especially at elevated temperatures | |
| Chlorinated | Dichloromethane | Expected to have some solubility | |
| Chloroform | Soluble | [2] | |
| Ethers | Diethyl Ether | Soluble | [2] |
| Aqueous | Water | Insoluble | [3][4][5] |
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during the reaction.
-
Possible Cause: The reaction conditions (e.g., temperature change, addition of another reagent) are altering the solubility of the compound.
-
Troubleshooting Steps:
-
Maintain Temperature: Ensure the reaction temperature is consistently maintained at a level where the compound remains soluble.
-
Co-solvent Addition: If the addition of a reagent is causing precipitation, consider dissolving that reagent in a small amount of a co-solvent that is miscible with the reaction medium before adding it to the main reaction mixture.
-
Increase Solvent Volume: A more dilute reaction mixture may prevent precipitation.
-
Issue 2: Difficulty in choosing an appropriate co-solvent.
-
Possible Cause: Lack of a systematic approach to co-solvent selection.
-
Troubleshooting Workflow:
Caption: Workflow for selecting a suitable co-solvent.
Experimental Protocols
Protocol 1: Determination of Solubility by Gravimetric Method
This protocol provides a fundamental and accurate method for determining the solubility of this compound in a specific organic solvent at a given temperature.[1][6][7]
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with sealed caps
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Pre-weighed evaporation dish
Methodology:
-
Saturation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the vial to stand at the set temperature until the undissolved solid has settled. Carefully filter a known volume of the supernatant through a syringe filter to remove all undissolved particles.
-
Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish.
-
Drying: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Weighing: Once all the solvent has been removed, weigh the evaporation dish containing the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtered solution (L))
Caption: Experimental workflow for solubility determination.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
This technique can enhance the dissolution rate of this compound by dispersing it in a hydrophilic carrier matrix.[8][9]
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
A common solvent that dissolves both the compound and the carrier (e.g., a mixture of ethanol and dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve both this compound and the chosen hydrophilic carrier in a suitable common solvent.
-
Evaporation: Remove the solvent using a rotary evaporator to form a thin film on the inside of the flask.
-
Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Collection and Grinding: Scrape the solid dispersion from the flask and grind it into a fine powder.
The resulting powder can then be used in the reaction, where the hydrophilic carrier will help to improve the wetting and dissolution of this compound in the reaction medium.
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. chembk.com [chembk.com]
- 3. 4-Nitrodiphenylamine | C12H10N2O2 | CID 13271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitrodiphenylamine CAS#: 836-30-6 [m.chemicalbook.com]
- 5. 4-Nitrodiphenylamine, 98+% | Fisher Scientific [fishersci.ca]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. scribd.com [scribd.com]
- 8. iosrphr.org [iosrphr.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-Chloro-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 4-chloro-nitrobenzene. This resource aims to address common challenges and provide actionable solutions to optimize reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Buchwald-Hartwig amination of 4-chloro-nitrobenzene, offering potential causes and recommended solutions.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield or no formation of the desired N-aryl product. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in the Buchwald-Hartwig amination of 4-chloro-nitrobenzene can stem from several factors, ranging from catalyst deactivation to suboptimal reaction parameters. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Cause | Recommended Solutions |
| Catalyst Inactivity or Decomposition | • Use a pre-catalyst: Palladium(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. Using a pre-catalyst can lead to more reliable formation of the active catalyst. • Ensure an inert atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a thoroughly inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[1] • Check for palladium black: The formation of a black precipitate indicates catalyst decomposition. This can be caused by excessive temperature or impurities. |
| Inefficient Ligand | • Select a suitable ligand: For electron-deficient aryl chlorides like 4-chloro-nitrobenzene, bulky, electron-rich phosphine ligands are often required to promote the challenging oxidative addition step. Consider ligands such as XPhos, RuPhos, or BrettPhos.[1] BrettPhos is particularly effective for primary amines.[1] • Optimize ligand-to-metal ratio: A 1:1 to 2:1 ligand-to-palladium ratio is typically effective. |
| Inappropriate Base | • Avoid strong alkoxide bases with the nitro group: Strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with the nitro functional group, leading to side reactions.[1] • Use weaker inorganic bases: Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are more compatible with sensitive functional groups, though they may require higher reaction temperatures.[2] • Consider an organic base: A soluble organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be a good alternative for base-sensitive substrates.[2] |
| Poor Solubility | • Choose an appropriate solvent: Toluene, dioxane, and THF are common solvents for this reaction.[1] Ensure that all reactants, especially the base, have sufficient solubility. In cases of poor solubility, a mixture of solvents might be beneficial.[2] |
| Suboptimal Temperature | • Adjust the temperature: Typical reaction temperatures range from 80-100 °C.[2] If using a weaker base, a higher temperature may be necessary. Conversely, if catalyst decomposition is observed, lowering the temperature and extending the reaction time may improve the yield. |
Issue 2: Significant Formation of Side Products
Question: My reaction is producing significant amounts of side products, particularly the hydrodehalogenated arene (nitrobenzene). How can I minimize these unwanted reactions?
Answer:
The formation of side products, especially through hydrodehalogenation, is a common challenge in Buchwald-Hartwig aminations, particularly with electron-deficient aryl halides.
Potential Causes & Solutions:
| Side Product | Potential Cause | Recommended Solutions |
| Hydrodehalogenation (Nitrobenzene) | This side reaction can compete with the desired reductive elimination.[3] It can be promoted by β-hydride elimination from the amine or by certain catalyst-base interactions. | • Lower the reaction temperature: Higher temperatures can sometimes favor hydrodehalogenation. Reducing the temperature may suppress this side reaction. • Optimize the catalyst system: The choice of ligand can influence the relative rates of reductive elimination and β-hydride elimination. Screening different bulky phosphine ligands is recommended. • Consider a bimetallic catalyst system: A bimetallic palladium-copper nanocatalyst has been shown to suppress hydrodehalogenation by promoting the desired amination pathway. |
| Di-arylation of Primary Amines | Primary amines can undergo a second amination reaction, leading to the formation of a diarylamine byproduct. | • Use a bulky ligand: Sterically hindered ligands can help prevent the second arylation. BrettPhos is specifically designed to favor mono-arylation of primary amines.[1] • Adjust stoichiometry: Using a slight excess of the primary amine may help to outcompete the second coupling. |
Frequently Asked Questions (FAQs)
Q1: Is 4-chloro-nitrobenzene a challenging substrate for Buchwald-Hartwig amination?
A1: Yes, 4-chloro-nitrobenzene presents a few challenges. Aryl chlorides are generally less reactive than aryl bromides or iodides in the oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[3] Additionally, the presence of the electron-withdrawing nitro group can make the aryl chloride more susceptible to nucleophilic aromatic substitution as a competing pathway, although the primary challenge is often the oxidative addition. The nitro group's sensitivity to strong bases also requires careful selection of reaction conditions.[1]
Q2: Which type of palladium source is best: Pd(0) or Pd(II)?
A2: While Pd(II) sources like Pd(OAc)₂ are commonly used, they require an initial reduction to the active Pd(0) species in the reaction mixture. This in-situ reduction can sometimes be inefficient or lead to catalyst decomposition. Therefore, using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst (pre-catalyst) is often preferred for more consistent and reliable results.[2]
Q3: How do I choose the correct base for the reaction, given the sensitive nitro group?
A3: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) can react with the nitro group, leading to undesired side products.[1] For substrates with base-sensitive functional groups like nitroarenes, it is advisable to start with weaker inorganic bases such as Cs₂CO₃ or K₃PO₄.[2] Alternatively, soluble organic bases like DBU can be employed.[2]
Q4: What is the role of the phosphine ligand in this reaction?
A4: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst, promoting the rate-limiting oxidative addition step, and facilitating the final reductive elimination to form the C-N bond. For challenging substrates like aryl chlorides, bulky and electron-rich ligands (e.g., biarylphosphines like XPhos or RuPhos) are necessary to achieve good yields.[1]
Q5: My reaction mixture turned black. What does this mean and what should I do?
A5: The formation of a fine black precipitate, known as palladium black, indicates that the palladium catalyst has precipitated out of the catalytic cycle and is no longer active. This can be caused by exposure to air, impurities in the reagents or solvents, or excessively high reaction temperatures. If this occurs, the reaction will likely stop. To remedy this, you will need to restart the reaction with fresh catalyst and ensure all components are pure and the reaction is conducted under strictly inert conditions.
Data Presentation
The following tables summarize reported yields for the Buchwald-Hartwig amination of 4-chloro-nitrobenzene and related compounds under various conditions. This data is intended to provide a starting point for optimization.
Table 1: Amination of 4-Chloro-nitrobenzene with a Secondary Amine
| Amine | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Diphenylamine | Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaOH | Toluene/H₂O | 100 | - | 87 |
Table 2: Amination of 4-Chloro-nitrobenzene with an Amide
| Amide | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Nicotinamide | Pd₂(dba)₃ | XantPhos | DBU | Toluene | 100 | 18 | 96 |
Experimental Protocols
The following are representative experimental protocols for the Buchwald-Hartwig amination of 4-chloro-nitrobenzene with different classes of amines. These should be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure for Amination with a Secondary Amine (e.g., Morpholine)
-
Preparation: In a glovebox, add 4-chloro-nitrobenzene (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₃PO₄, 1.4 mmol, 1.4 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., RuPhos, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.5 M).
-
Reaction: Seal the vial tightly and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Amination with a Primary Amine (e.g., n-Hexylamine)
-
Preparation: Follow the same initial setup as in Protocol 1, using n-hexylamine (1.2 mmol, 1.2 equiv.) as the amine.
-
Catalyst Addition: Use a catalyst system known to be effective for primary amines, for example, Pd₂(dba)₃ (0.01 mmol, 1 mol%) and BrettPhos (0.02 mmol, 2 mol%).
-
Solvent and Reaction Conditions: Use anhydrous, degassed dioxane as the solvent and heat to 100 °C.
-
Monitoring, Work-up, and Purification: Follow steps 5-7 from Protocol 1.
Protocol 3: General Procedure for Amination with an Aniline
-
Preparation: In a glovebox, add 4-chloro-nitrobenzene (1.0 mmol, 1.0 equiv.), the desired aniline (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., Cs₂CO₃, 1.4 mmol, 1.4 equiv.) to an oven-dried reaction vial.
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Solvent and Reaction Conditions: Use anhydrous, degassed toluene as the solvent and heat to 100 °C.
-
Monitoring, Work-up, and Purification: Follow steps 5-7 from Protocol 1.
Visualizations
The following diagrams illustrate key aspects of the Buchwald-Hartwig amination to aid in understanding the reaction and troubleshooting.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A workflow for troubleshooting low-yield reactions.
References
troubleshooting side reactions in the nitration of diphenylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the nitration of diphenylamine. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve side reactions and other experimental challenges.
Troubleshooting Guide
This guide addresses specific problems that may arise during the nitration of diphenylamine, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction mixture turned dark green, blue, or black upon adding the nitrating agent. What is happening and how can I prevent it?
A1: A dark coloration is a common indicator of significant side reactions, primarily oxidation of the diphenylamine starting material or intermediates.
-
Potential Causes:
-
Oxidizing Species: The presence of nitrous acid (HNO₂) or nitrogen oxides (NOx) in the nitric acid can act as strong oxidizing agents. These species can lead to the formation of highly colored phenazine and benzidine derivatives.[1]
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of oxidation side reactions. Nitration reactions are often exothermic, and poor temperature control can lead to a runaway reaction, favoring byproduct formation.
-
Excessive Nitrating Agent: Using a large excess of the nitrating agent increases the oxidative potential of the reaction mixture.
-
-
Recommended Solutions:
-
Use Purified Nitric Acid: Before use, consider bubbling a stream of dry air or nitrogen through the nitric acid to remove dissolved nitrogen oxides.
-
Control Temperature: Maintain a low reaction temperature, typically between 0-10°C, by using an ice bath or a cryostat. Add the nitrating agent slowly and monitor the internal temperature of the reaction mixture.
-
Optimize Stoichiometry: Carefully control the molar ratio of the nitrating agent to diphenylamine. Start with stoichiometric amounts and adjust as needed based on reaction monitoring.
-
Consider a Milder Nitrating Agent: For sensitive substrates, traditional mixed acid (HNO₃/H₂SO₄) may be too harsh. Alternative nitrating agents like bismuth subnitrate with thionyl chloride can offer higher selectivity.
-
Q2: I am observing a significant amount of a yellow, oily byproduct that is difficult to separate from my desired product. What is it and how can I minimize its formation?
A2: The most common yellow, oily byproduct in the nitration of diphenylamine is N-nitrosodiphenylamine.
-
Potential Causes:
-
Presence of Nitrous Acid: N-nitrosodiphenylamine is formed by the reaction of diphenylamine with nitrous acid (HNO₂), which can be present as an impurity in nitric acid or be formed in situ.[2]
-
Reaction Conditions: The formation of N-nitrosamines is pH-dependent and can be favored under certain acidic conditions.[3][4]
-
-
Recommended Solutions:
-
Purge Nitric Acid: As mentioned previously, removing dissolved nitrogen oxides and nitrous acid from the nitric acid is crucial.
-
Reaction Medium: The choice of solvent and acid catalyst can influence the formation of N-nitrosodiphenylamine. A well-controlled mixed acid system with low concentrations of nitrous acid is preferred.
-
Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the formation of N-nitrosodiphenylamine during the reaction and optimize the reaction time to maximize the yield of the desired nitrated product while minimizing the nitroso byproduct.
-
Q3: My reaction yield is low, and I am getting a mixture of mono-, di-, and poly-nitrated products. How can I improve the selectivity for mononitration?
A3: Achieving selective mononitration can be challenging due to the activating nature of the diphenylamine moiety, even after the first nitration.
-
Potential Causes:
-
Harsh Reaction Conditions: High concentrations of strong acids (like fuming sulfuric acid or oleum), elevated temperatures, and prolonged reaction times can favor multiple nitrations.
-
Excess Nitrating Agent: A significant excess of the nitrating agent will drive the reaction towards di- and poly-nitration.
-
-
Recommended Solutions:
-
Control Stoichiometry: Use a controlled amount of the nitrating agent, typically a slight excess (e.g., 1.1 equivalents), for mononitration.
-
Milder Conditions: Employ less forcing reaction conditions. This includes using a lower concentration of sulfuric acid, maintaining a low temperature, and shortening the reaction time.
-
Stepwise Nitration: For the synthesis of dinitrated compounds, it is often more effective to perform the reaction in a stepwise manner, isolating the mononitrated product first and then subjecting it to a second nitration under more forcing conditions.[5]
-
Alternative Nitrating Systems: Explore alternative nitrating agents that may offer better selectivity for mononitration.
-
Q4: The purification of my nitrated diphenylamine is difficult, and the isomers are hard to separate. What are the recommended purification techniques?
A4: The separation of 2-nitrodiphenylamine, 4-nitrodiphenylamine, and other nitrated isomers can be challenging due to their similar polarities.
-
Recommended Solutions:
-
Column Chromatography: Silica gel column chromatography is the most effective method for separating the isomers. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often successful.[6]
-
Recrystallization: If the crude product is sufficiently pure in one isomer, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective final purification step.[7]
-
Analytical Monitoring: Use HPLC to analyze the fractions from column chromatography to ensure a clean separation of the isomers.
-
Frequently Asked Questions (FAQs)
Q1: What are the main products of the mononitration of diphenylamine?
A1: The mononitration of diphenylamine typically yields a mixture of 2-nitrodiphenylamine and 4-nitrodiphenylamine. The ratio of these isomers depends on the reaction conditions.
Q2: What is the "red water" I have heard about in the context of nitration?
A2: "Red water" is a term for the alkaline wash water used to purify crude trinitrotoluene (TNT).[5] It contains dissolved, colored byproducts from the nitration process. While not directly from diphenylamine nitration, it highlights the formation of colored impurities in aromatic nitrations.
Q3: Can I use diphenylamine as an indicator for the presence of nitrates?
A3: Yes, diphenylamine in the presence of a strong acid (like sulfuric acid) is a classic qualitative test for the presence of nitrate ions. A blue or bluish-green color indicates a positive test.[8][9] This is due to the oxidation of diphenylamine by the nitrate.
Q4: Are there greener alternatives to the traditional mixed acid nitration of diphenylamine?
A4: Research is ongoing into greener nitration methods to reduce the use of corrosive acids and the formation of hazardous byproducts.[10][11] Some alternatives include using solid acid catalysts or milder nitrating agents. For the synthesis of 4-nitrodiphenylamine, the Nucleophilic Aromatic Substitution for Hydrogen (NASH) process, reacting aniline with nitrobenzene, is considered a more environmentally friendly route.[12]
Data Presentation
Table 1: Comparison of Synthesis Routes for 4-Nitrodiphenylamine [12]
| Parameter | Aniline Method (Ullmann Condensation) | Aniline Method (NASH Process) | Diphenylamine Method (Nitrosation/Rearrangement) |
| Primary Reactants | Aniline, p-Chloronitrobenzene | Aniline, Nitrobenzene | Diphenylamine, Sodium Nitrite |
| Catalyst/Reagent | Copper catalyst, K₂CO₃ | Strong base (e.g., TMAH) | Acid (for rearrangement) |
| Reaction Temperature | 175 - 210 °C | 50 - 100 °C | Not explicitly stated for nitration |
| Reaction Time | ~6 - 14 hours | ~1 - 5 hours | Not explicitly stated for nitration |
| Yield | 79 - 96% | >97% selectivity, >99% conversion | Up to 99% for rearrangement to 4-NODPA·HCl |
| Key By-products | Dinitrotriphenylamine | Azobenzene, Phenazine | Various nitrated isomers |
| Environmental Concerns | Corrosive wastewater with chlorine | Generation of organic by-products | Large amount of harmful wastewater |
Experimental Protocols
Protocol 1: General Laboratory Scale Synthesis of 4-Nitrodiphenylamine via NASH [7]
This protocol describes the synthesis of 4-nitrodiphenylamine by the condensation of aniline and nitrobenzene.
-
Materials:
-
Aniline
-
Nitrobenzene
-
Tetramethylammonium hydroxide (TMAH) solution
-
Organic solvent (e.g., cyclohexane)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline in an appropriate organic solvent.
-
Addition of Reagents: Add nitrobenzene and the TMAH catalyst to the solution.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 50-100°C) and maintain for a specified duration (e.g., 1-3 hours). The reaction progress can be monitored by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add water to dissolve inorganic salts.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or toluene). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-nitrodiphenylamine by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: Synthesis of 2-Nitrodiphenylamine via Ullmann Condensation [13]
This protocol outlines a method for producing 2-nitrodiphenylamine from 2-nitroaniline and bromobenzene.
-
Materials:
-
2-nitroaniline
-
Bromobenzene
-
Anhydrous sodium carbonate
-
Copper (I) iodide catalyst
-
Surfactant
-
Hydrochloric acid solution (22%)
-
Alkaline agent solution (5%)
-
Ethanol
-
-
Procedure:
-
Reaction Setup: Combine 2-nitroaniline, bromobenzene (in a 1:1.5 molar ratio), anhydrous sodium carbonate, copper (I) iodide catalyst, and a surfactant in a reaction vessel.
-
Reaction Conditions: Boil the mixture at 170-185°C for 20 hours with continuous stirring. Continuously distill off the azeotrope of water and bromobenzene, periodically adding fresh bromobenzene to maintain the temperature.
-
Work-up: After the reaction, distill off the remaining bromobenzene at 170°C. Add water and heat to boiling to remove traces of bromobenzene with steam.
-
Purification: Treat the residue at 90°C first with a 22% solution of hydrochloric acid, then with a 5% solution of an alkaline agent.
-
Recrystallization: Recrystallize the product from alcohol to obtain pure 2-nitrodiphenylamine.
-
Mandatory Visualizations
Caption: Reaction pathways in the nitration of diphenylamine.
Caption: Troubleshooting workflow for diphenylamine nitration.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Nitrosodiphenylamine | C12H10N2O | CID 6838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formation of N-Nitrosamines by Reaction of Secondary Dialkylamines with Trace Levels of Nitrite in Aqueous Solution: An Automated Experimental and Kinetic Modeling Study Using Di-n-butylamine - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. Formation of N-Nitrosamines by Reaction of Secondary Dialkylamines with Trace Levels of Nitrite in Aqueous Solution: An Automated Experimental and Kinetic Modeling Study Using Di-n-butylamine (2023) | Samir Diab | 1 Citations [scispace.com]
- 5. TNT - Wikipedia [en.wikipedia.org]
- 6. 2-Nitrodiphenylamine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 9. iitg.ac.in [iitg.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. WO2012049513A1 - Methods for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. RU2447058C1 - Method of producing 2-nitrodiphenylamine - Google Patents [patents.google.com]
Technical Support Center: Thermal Degradation of 4-Nitro-N,N-diphenylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the thermal degradation pathways of 4-Nitro-N,N-diphenylaniline (also known as 4-Nitrotriphenylamine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern?
This compound (C₁₈H₁₄N₂O₂) is a yellow crystalline solid.[1] Its thermal stability is a critical parameter, particularly in applications where it might be subjected to elevated temperatures. Understanding its degradation pathways is essential for ensuring product quality, safety, and for predicting its behavior as a potential impurity or degradant in various matrices. For instance, its parent compound, triphenylamine, is used as a stabilizer in propellants, and this compound can be a degradation product.[2][3]
Q2: What are the primary factors that can induce the degradation of this compound?
While specific studies on this compound are limited, based on analogous nitroaromatic compounds, the primary factors inducing degradation are:
-
Heat: Elevated temperatures can provide the energy required to initiate decomposition reactions.
-
Oxidizing Agents: The presence of oxidizing agents can accelerate degradation, particularly at higher temperatures.
-
Presence of Nitrogen Oxides (NOx): In environments where NOx is present, such as in propellant formulations, this compound can undergo further nitration.[2][3]
Q3: What are the likely thermal degradation products of this compound?
-
Further Nitrated Derivatives: Such as 4,4'-dinitro-N,N-diphenylaniline and other di- or tri-nitro isomers. The stabilizing activity of this compound is considered low, and it is known to be a precursor to 4,4'-dinitrotriphenylamine.[2][3]
-
Nitrogen Oxides (NOx): Including nitrogen dioxide (NO₂) and nitric oxide (NO), which are common decomposition products of nitroaromatic compounds upon heating.[4][5]
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Resulting from the breakdown of the aromatic rings at high temperatures.[5]
-
Fragmented Aromatic Compounds: Cleavage of the phenyl rings and the C-N bonds could lead to a variety of smaller aromatic and aliphatic fragments.
Q4: How can I detect and quantify the degradation of my this compound sample?
Several analytical techniques are well-suited for this purpose:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a highly suitable method for separating and quantifying the parent compound and its non-volatile degradation products. A reversed-phase C18 column is often used.[4][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products. For less volatile compounds, derivatization may be necessary.[4]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique for studying thermal decomposition. The sample is heated rapidly in an inert atmosphere, and the resulting fragments are separated and identified, providing a detailed fingerprint of the degradation process.[7][8][9]
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques can determine the onset temperature of decomposition and quantify mass loss as a function of temperature, providing information on thermal stability.[10][11][12][13]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Discoloration of the sample (darkening from yellow to brown) upon storage or mild heating. | Oxidation and/or initial thermal degradation. | Store the sample in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Analyze a small portion of the discolored sample by HPLC or TLC to check for the appearance of new peaks corresponding to degradation products. |
| Inconsistent experimental results using a this compound sample. | The sample may have partially degraded, leading to lower purity and the presence of interfering byproducts. | Confirm the purity of your starting material using HPLC or another suitable analytical method. If degradation is confirmed, purify the sample (e.g., by recrystallization) or use a fresh, validated batch. |
| Unexpected peaks in the chromatogram during the analysis of a thermally stressed sample. | Formation of thermal degradation products. | Utilize mass spectrometry (LC-MS or GC-MS) to identify the molecular weights and fragmentation patterns of the unknown peaks to elucidate their structures. Compare the fragmentation patterns with those of suspected degradation products. |
| Difficulty in identifying specific degradation products. | The degradation pathway is complex, leading to a multitude of products at low concentrations. | Employ Py-GC-MS to obtain a detailed fragmentation pattern under controlled thermal stress. This can help in proposing a degradation mechanism by identifying key fragments. |
Proposed Degradation Pathway and Experimental Protocols
Due to the limited direct experimental data on the thermal degradation of this compound, the following pathway is proposed based on its role as a degradation product of triphenylamine in propellants and the general behavior of nitroaromatic compounds.
Proposed Thermal Degradation Pathway
Caption: Proposed thermal degradation pathways of this compound.
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
-
Objective: To quantify the degradation of this compound under thermal stress.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Place aliquots of the stock solution in sealed vials.
-
Expose the vials to a specific temperature (e.g., 80°C, 100°C, 120°C) in a calibrated oven for defined time intervals (e.g., 0, 24, 48, 72 hours).
-
Include a control sample stored at a low temperature (e.g., 4°C) and protected from light.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Detection: UV detector at a wavelength of maximum absorbance for this compound.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound over time.
-
Identify and quantify the formation of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation at each time point and temperature.
-
Protocol 2: Identification of Degradation Products by Pyrolysis-GC-MS
-
Objective: To identify the volatile and semi-volatile thermal degradation products.
-
Instrumentation: A pyrolysis unit coupled to a GC-MS system.
-
Sample Preparation: Place a small, accurately weighed amount (µg to low mg range) of solid this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Perform experiments at a range of temperatures (e.g., 300°C, 500°C, 700°C) to observe the evolution of different fragments.
-
Pyrolysis Time: Typically a few seconds.
-
Atmosphere: Inert (e.g., Helium).
-
-
GC-MS Conditions:
-
GC Column: A standard non-polar or medium-polarity capillary column.
-
Temperature Program: A suitable temperature ramp to separate the pyrolysis products.
-
MS Detection: Electron ionization (EI) mode, scanning a mass range of e.g., m/z 35-550.
-
-
Data Analysis:
-
Identify the separated compounds by comparing their mass spectra with a library (e.g., NIST).
-
Propose fragmentation patterns and relate them to the structure of the parent molecule to deduce the degradation pathway.
-
Experimental Workflow Diagram
Caption: General experimental workflow for investigating thermal degradation.
Summary of Potential Degradation Products
| Potential Degradation Product | Formation Pathway | Recommended Analytical Technique |
| 4,4'-Dinitro-N,N-diphenylaniline | Further nitration in the presence of NOx | HPLC-MS |
| Nitrogen Oxides (NOx) | Cleavage of the C-NO₂ bond | Gas analysis (e.g., IR, Chemiluminescence) |
| Carbon Monoxide (CO), Carbon Dioxide (CO₂) | High-temperature fragmentation of aromatic rings | Py-GC-MS, TGA-MS |
| Diphenylamine | Loss of the nitro group | GC-MS, HPLC |
| Phenol, Aniline, and derivatives | Fragmentation of the parent molecule | Py-GC-MS |
References
- 1. Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triphenylamine - a 'new' stabilizer for nitrocellulose based propellants. Pt. 1: chemical stability studies (Journal Article) | ETDEWEB [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. sciforum.net [sciforum.net]
- 13. tainstruments.com [tainstruments.com]
Technical Support Center: Resolving Peak Overlap in HPLC Analysis of Nitrodiphenylamine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the HPLC analysis of nitrodiphenylamine isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My nitrodiphenylamine isomers are co-eluting or showing poor resolution. What are the initial steps to resolve this?
A1: Co-elution, where two or more isomers elute at the same time, is a primary challenge in isomer analysis.[1] The key is to systematically optimize the three main factors affecting resolution: selectivity (α), efficiency (N), and retention factor (k').[2]
Initial Troubleshooting Steps:
-
Confirm Co-elution: Look for asymmetrical peaks, such as shoulders or merged peaks.[1][3] If you have a Diode Array Detector (DAD), perform a peak purity analysis to confirm if a single peak consists of more than one compound.[1][3]
-
Optimize Mobile Phase Composition: This is often the most effective way to improve peak spacing.[2]
-
Change Solvent Strength: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and may improve separation.[1]
-
Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other. Methanol can enhance π-π interactions with phenyl-based stationary phases, which can be advantageous for aromatic compounds like nitrodiphenylamine isomers.[1][2][4]
-
-
Adjust Mobile Phase pH: For ionizable compounds, minor changes in the mobile phase pH can significantly impact retention and selectivity.[1][5] A starting pH of around 3.0 is common to suppress the ionization of free silanols on the stationary phase.[1]
-
Optimize Temperature: Increasing the column temperature can sometimes improve resolution, although its effect on selectivity can be minimal.[2][5] A good starting point for small molecules is often between 40–60°C.[2]
Q2: I've tried adjusting the mobile phase, but the peaks are still not resolved. What's the next step?
A2: If mobile phase optimization is insufficient, changing the stationary phase is the next logical step.[1][2] The column chemistry may not be suitable for your specific isomers.
-
Change Stationary Phase: If you are using a standard C18 column, consider a different type of stationary phase. For aromatic compounds like nitrodiphenylamine isomers, a phenyl-hexyl column can provide alternative selectivity due to π-π interactions.[4]
-
Consider Chiral Stationary Phases (CSPs): If you are dealing with enantiomers (chiral isomers), a chiral column is necessary.[6] The selection of a CSP is often empirical, and screening a few different types may be required.[6]
Q3: My peaks are tailing. How can I improve the peak shape?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanols on the silica packing.[7]
-
Adjust Mobile Phase pH: Lowering the mobile phase pH can reduce interactions with silanols.[7]
-
Use Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA) at a concentration of 0.1 - 0.5%, can mask the silanols and reduce tailing for basic compounds.[1]
-
Use a Column with Low Silanol Activity: Consider using a column specifically designed with low silanol activity.[8]
Q4: My retention times are shifting between runs. What could be the cause?
A4: Shifting retention times indicate a lack of reproducibility in your method. Several factors could be responsible.
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently and is properly degassed.[9] Changes in mobile phase composition, even minor ones, can lead to shifts in retention.[10]
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.[11]
-
System Leaks: Check the HPLC system for any leaks, as this can affect the flow rate and pressure.[9]
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis
-
Weighing: Accurately weigh a suitable amount of the nitrodiphenylamine isomer sample.
-
Dissolution: Dissolve the sample in a predetermined volume of a solvent that is compatible with the initial mobile phase conditions (e.g., methanol or acetonitrile). Use HPLC-grade solvents.[1]
-
Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.[1]
-
Dilution: Dilute the stock solution to the desired final concentration for analysis.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[1]
Protocol 2: General Method Development Strategy
-
Initial Column and Mobile Phase Selection:
-
Scouting Gradient Run: Perform a broad gradient run (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate elution conditions for the isomers.[1]
-
Optimization of Selectivity (α):
-
Vary the organic modifier (try methanol if acetonitrile was used initially, and vice versa).[1]
-
Adjust the mobile phase pH. For nitrodiphenylamines, which can have acidic or basic properties, this can be a critical parameter.[1]
-
Test different mobile phase additives (e.g., buffers like phosphate or acetate, or ion-pairing agents if applicable).[1]
-
-
Optimization of Retention (k'): Adjust the isocratic mobile phase strength or the gradient slope to achieve a retention factor (k') between 2 and 10 for the peaks of interest.[1]
-
Optimization of Efficiency (N):
-
Method Validation: Once the desired separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness.[1]
Data Presentation
Table 1: Example HPLC Conditions for Nitrodiphenylamine Isomer Analysis
| Parameter | Condition 1 (C18) | Condition 2 (Phenyl-Hexyl) |
| Column | C18, 4.6 x 250 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 30% to 70% B in 20 min | 40% to 60% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 40 °C | 45 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 5 µL |
Note: These are example starting conditions and will require optimization for specific nitrodiphenylamine isomers.
Table 2: Common Mobile Phase Additives and Their Functions
| Additive | Typical Concentration | Phase Type | Function |
| Phosphoric Acid | 0.1% (v/v) | Reversed-Phase | Acidifier, improves peak shape for acidic compounds.[12] |
| Formic Acid | 0.1% (v/v) | Reversed-Phase | Acidifier, volatile and MS-compatible.[8] |
| Triethylamine (TEA) | 0.1 - 0.5% (v/v) | Reversed-Phase | Competing base, reduces peak tailing for basic compounds by masking silanols.[1] |
Visualizations
Caption: Troubleshooting workflow for resolving peak overlap in HPLC.
Caption: Systematic workflow for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. agilent.com [agilent.com]
- 5. iosrphr.org [iosrphr.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. Separation of 2-Nitrodiphenylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lcms.cz [lcms.cz]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Diphenylamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted diphenylamines.
Frequently Asked Questions (FAQs)
Q1: Why is the aromatic region of my substituted diphenylamine's ¹H NMR spectrum so complex and difficult to interpret?
A1: The complexity arises from several factors:
-
Signal Overlap: The proton signals of the two phenyl rings often resonate in a narrow chemical shift range (typically 6.5-8.5 ppm), leading to significant overlap.
-
Complex Splitting Patterns: Protons on the substituted rings exhibit complex splitting patterns (e.g., doublets of doublets, triplets of doublets) due to coupling with multiple, non-equivalent neighboring protons.
-
Second-Order Effects: When the chemical shift difference between two coupled protons is small (approaching their coupling constant), second-order effects can distort the expected splitting patterns, further complicating the spectrum.
-
Substituent Effects: The electronic nature (electron-donating or electron-withdrawing) and position (ortho, meta, para) of the substituents significantly influence the chemical shifts of the aromatic protons, leading to a wide range of possible spectral appearances.
Q2: I see more signals than expected in my ¹³C NMR spectrum. What could be the cause?
A2: While less common than signal overlap, observing more than the expected number of carbon signals could be due to the presence of rotamers. If there is restricted rotation around the C-N bond, you might be observing distinct signals for each rotational isomer. To confirm this, you can try acquiring the spectrum at a higher temperature, which may cause the signals to coalesce into a single peak for each carbon.
Q3: My NH proton signal is very broad or not visible at all. Why is this happening?
A3: The NH proton signal in diphenylamines can be broad due to several reasons:
-
Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment that can lead to broadening of the attached proton's signal.
-
Chemical Exchange: The NH proton can undergo chemical exchange with residual water or other acidic protons in the sample. This exchange can be rapid on the NMR timescale, leading to a broad signal or its complete disappearance. To confirm the NH proton, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The NH proton signal should disappear or significantly decrease in intensity.
Q4: How do I differentiate between the signals of the two phenyl rings in an unsymmetrically substituted diphenylamine?
A4: Differentiating between the two rings often requires the use of 2D NMR techniques.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. This can help in assigning the proton and carbon signals of each ring.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. By observing long-range correlations from a proton on one ring to carbons on the other, you can definitively link the signals of the two rings. For example, a correlation from an ortho proton on one ring to the ipso-carbon of the other ring can be a key piece of evidence.
Troubleshooting Guides
Problem 1: Severe Signal Overlap in the Aromatic Region of the ¹H NMR Spectrum
Symptoms:
-
A broad, unresolved multiplet in the aromatic region.
-
Inability to determine coupling constants or even the number of distinct proton signals.
Troubleshooting Steps:
-
Optimize Shimming: Poor shimming can exacerbate signal overlap by causing peak broadening. Ensure the instrument is well-shimmed before acquiring the spectrum.
-
Change the Solvent: Sometimes, changing the NMR solvent can induce small changes in chemical shifts, which might be enough to resolve some of the overlapping signals. Solvents like benzene-d₆ are known to cause significant shifts in the proton signals of aromatic compounds compared to chloroform-d₃.
-
Acquire a Higher Field Spectrum: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion, often leading to better resolution of overlapping signals.
-
Utilize 2D NMR Techniques:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment will show which protons are coupled to each other, helping to trace out the spin systems within each phenyl ring.
-
¹H-¹³C HSQC: By spreading the proton signals over the wider ¹³C chemical shift range, this experiment can resolve overlapping proton signals that are attached to different carbon atoms.
-
Problem 2: Ambiguous Assignment of Substituent Effects on Chemical Shifts
Symptoms:
-
Uncertainty in assigning specific proton or carbon signals to the correct positions on the substituted phenyl rings.
-
Difficulty in confirming the regiochemistry of the substitution pattern.
Troubleshooting Steps:
-
Predict Chemical Shifts: Use chemical shift prediction software or tables of substituent effects to get an initial estimate of the expected chemical shifts for your compound. This can provide a starting point for your assignments.
-
Analyze Coupling Constants: The magnitude of the coupling constants between aromatic protons can provide valuable information about their relative positions. For example, ortho coupling (³JHH) is typically in the range of 7-9 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz.
-
Run 2D NMR Experiments:
-
¹H-¹³C HMBC: This is a powerful tool for confirming assignments. Look for long-range correlations between protons and carbons. For instance, a proton at a certain position will show a correlation to the ipso-carbon (the carbon bearing the substituent) of the same ring, which can help in assigning the carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. This can be particularly useful for confirming the relative positions of substituents and protons on the two rings.
-
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Diphenylamines in CDCl₃
| Substituent (X) on one ring | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -H (Diphenylamine) | ortho | ~7.25 | ~117.6 |
| meta | ~7.25 | ~129.1 | |
| para | ~6.92 | ~120.8 | |
| ipso | - | ~142.9 | |
| 4-NO₂ | Protons on nitro-substituted ring | 6.93 - 8.08 | 115.0 - 150.0 |
| Protons on unsubstituted ring | 7.03 - 7.50 | 120.0 - 140.0 | |
| 4-OCH₃ | Protons on methoxy-substituted ring | 6.86 - 7.05 | 114.6 - 155.2 |
| Protons on unsubstituted ring | 6.77 - 7.19 | 115.7 - 145.0 | |
| Methoxy protons | ~3.79 | ~55.7 | |
| 4-Cl | Protons on chloro-substituted ring | 6.97 - 7.19 | 118.0 - 142.5 |
| Protons on unsubstituted ring | 6.94 - 7.25 | 118.7 - 141.7 | |
| 4-CH₃ | Protons on methyl-substituted ring | 6.94 - 7.05 | 116.7 - 143.7 |
| Protons on unsubstituted ring | 6.85 - 7.20 | 118.7 - 140.1 | |
| Methyl protons | ~2.29 | ~20.7 |
Note: These are approximate ranges and can vary depending on the specific molecule and experimental conditions. Data compiled from various sources.[1]
Experimental Protocols
Standard Protocol for Acquiring High-Quality ¹H NMR Spectra
-
Sample Preparation:
-
Weigh 5-10 mg of the purified substituted diphenylamine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp lines and good resolution. For complex spectra, automated gradient shimming is highly recommended.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).
-
Use a sufficient number of scans (typically 8 to 16 for a routine ¹H spectrum) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between scans, which is important for accurate integration.
-
Apply a 90° pulse angle.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Mandatory Visualization
Caption: Troubleshooting workflow for complex ¹H NMR spectra of substituted diphenylamines.
Caption: General experimental workflow for NMR analysis of substituted diphenylamines.
References
Validation & Comparative
Comparative Guide to the Synthesis of 4-Nitrodiphenylamine (4-NDPA): Aniline vs. Diphenylamine Methods
This guide provides a detailed comparison of the two primary synthetic routes for 4-nitrodiphenylamine (4-NDPA), a crucial intermediate in the chemical industry, particularly for the production of antioxidants and antiozonants for rubber. We will objectively evaluate the methodologies starting from aniline and diphenylamine, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for the synthesis of 4-NDPA via the aniline and diphenylamine routes.
| Parameter | Aniline Method (Ullmann Condensation) | Diphenylamine Method (Direct Nitration) |
| Reaction Yield | Typically 85-95% | Can exceed 90%, but often lower due to polysubstitution |
| Product Purity | Generally high, after purification | Variable, requires careful control to avoid dinitro derivatives |
| Primary Reactants | Aniline, p-chloronitrobenzene | Diphenylamine, Nitrating agent (e.g., HNO₃) |
| Catalyst | Copper-based (e.g., Cu powder, CuI) | Typically requires a strong acid catalyst (e.g., H₂SO₄) |
| Reaction Temperature | 180-210 °C | 0-10 °C (requires cooling) |
| Reaction Time | 6-10 hours | 2-5 hours |
| Key Advantages | High selectivity for the mono-nitro product | Shorter reaction time, simpler reactant |
| Key Disadvantages | High reaction temperature, long reaction time, use of catalyst | Risk of over-nitration (di- and tri-nitro products), handling of strong acids |
| Waste Products | Copper-containing waste, inorganic salts | Acidic wastewater, NOx gases |
Reaction Pathways and Mechanisms
The synthesis of 4-NDPA from aniline and diphenylamine proceeds through distinct chemical pathways. The following diagrams illustrate these processes.
A Comparative Guide to the Validation of Analytical Methods for 4-Nitro-N,N-diphenylaniline
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 4-Nitro-N,N-diphenylaniline, a key intermediate in various chemical syntheses, is critical for ensuring product quality and safety. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely adopted method for this purpose. This guide provides a comprehensive comparison of the validation parameters of an HPLC-UV method for this compound analysis against several alternative analytical techniques, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following tables summarize the typical performance characteristics of a validated HPLC-UV method compared to Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Thin-Layer Chromatography (HPTLC), Electrochemical Detection, and UV-Vis Spectrophotometry.
Table 1: Comparison of Quantitative Validation Parameters for this compound Analysis
| Parameter | HPLC-UV | GC-MS | HPTLC | Electrochemical Detection | UV-Vis Spectrophotometry |
| Linearity Range (µg/mL) | 1 - 50[1] | 0.1 - 10 | 0.1 - 1 | 0.01 - 10 | 5 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998[2] | > 0.997 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102 | 95 - 105 | 97 - 103 | 95 - 105 | 95 - 105 |
| Precision (% RSD) | < 2 | < 10 | < 3 | < 5 | < 5 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~10 ng/spot | ~0.03 µM (for 4-nitrophenol)[3] | ~1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL | ~30 ng/spot | ~0.1 µM (for 4-nitrophenol) | ~3 µg/mL |
Table 2: Qualitative Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | HPTLC | Electrochemical Detection | UV-Vis Spectrophotometry |
| Selectivity | High | Very High | Moderate to High | Moderate to High | Low |
| Throughput | Moderate | Moderate | High | High | High |
| Cost per Sample | Moderate | High | Low | Low | Very Low |
| Instrumentation Cost | High | Very High | Moderate | Low | Low |
| Sample Preparation | Simple (dissolution, filtration)[1] | May require derivatization | Simple (spotting)[1] | Simple (dilution) | Simple (dilution)[4] |
| Primary Application | Routine QC, purity testing[1] | Impurity profiling, trace analysis[5] | Screening, semi-quantitative analysis[1][6] | Rapid screening, sensor applications[7] | Basic quantification |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
HPLC-UV Method
This method is suitable for the routine quality control and quantitative analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A degassed mixture of Acetonitrile and Water (70:30, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detection Wavelength: 254 nm.[1]
-
Column Temperature: Ambient (25 ± 2°C).[1]
-
Standard Preparation:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.[1]
GC-MS Method
GC-MS offers high selectivity and sensitivity, making it ideal for impurity profiling and trace analysis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.[8]
-
Injection Mode: Splitless (1 µL).[8]
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.[8]
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or acetonitrile. Derivatization may be required for improved volatility and peak shape.
HPTLC Method
HPTLC is a high-throughput and cost-effective technique suitable for screening and semi-quantitative analysis.
-
Instrumentation: HPTLC system with an automatic sample applicator and a densitometric scanner.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[9]
-
Mobile Phase: Toluene:Ethyl Acetate (8:2, v/v).[1]
-
Sample Application: Apply 2 µL of standard and sample solutions as 8 mm bands.[1]
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase up to a distance of 80 mm.[1]
-
Drying: Dry the plate in an oven at 60°C for 5 minutes.[1]
-
Densitometric Analysis: Scan the dried plate in absorbance mode at 254 nm.[1]
Electrochemical Detection Method
This method offers a rapid and sensitive approach for the detection of this compound, based on the electrochemical reduction of its nitro group.[7]
-
Instrumentation: Potentiostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum counter electrode).
-
Supporting Electrolyte: Phosphate buffer solution (pH 7.0).
-
Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).
-
Potential Range: Scan from an initial potential of +0.2 V to a final potential of -1.0 V.
-
Procedure: Record the background voltammogram of the supporting electrolyte. Add the sample solution to the electrochemical cell and record the voltammogram. The peak current is proportional to the concentration of this compound.
UV-Vis Spectrophotometry Method
A simple and accessible method for the basic quantification of this compound.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.[4]
-
Solvent: A UV-transparent solvent such as ethanol or methanol.[4]
-
Procedure:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standards at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
-
Methodology Visualization
The following diagrams illustrate the key workflows for the validation of the HPLC-UV method and the signaling pathway for electrochemical detection.
Caption: Workflow for HPLC-UV Method Validation.
Caption: Signaling Pathway for Electrochemical Detection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Nitrocellulose Stabilization: 4-Nitro-N,N-diphenylaniline vs. Alternative Stabilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Nitro-N,N-diphenylaniline and other common stabilizers used to enhance the shelf-life and safety of nitrocellulose-based formulations. The information presented is supported by experimental data from various scientific studies, offering insights into the performance and mechanisms of these critical additives.
Introduction to Nitrocellulose Instability
Nitrocellulose, an energetic polymer widely used in propellants, lacquers, and pharmaceutical formulations, is inherently unstable.[1] Its decomposition is an autocatalytic process, meaning the products of decomposition, primarily nitrogen oxides (NOx), catalyze further degradation.[2] This can lead to a loss of performance and, in some cases, spontaneous ignition.[1][2] To counteract this, chemical stabilizers are incorporated to scavenge these acidic NOx species and interrupt the decomposition cycle.[2]
The selection of an appropriate stabilizer is crucial for ensuring the long-term stability and safety of nitrocellulose-containing products. An ideal stabilizer should be highly reactive with NOx radicals, compatible with other formulation components, and have a low migration rate. This guide focuses on the performance of this compound (4-NDPA) in comparison to other widely used stabilizers like diphenylamine (DPA), 2-nitrodiphenylamine (2-NDPA), centralites, and triphenylamine (TPA).
Mechanism of Stabilization
The primary mechanism of stabilization for most aromatic amine and urea-based stabilizers involves the scavenging of NOx radicals, particularly nitrogen dioxide (NO₂), which are generated during the initial decomposition of nitrocellulose. This process is illustrated in the diagram below.
References
Unveiling the Nonlinear Optical Performance of 4-Nitro-N,N-diphenylaniline: A Comparative Guide
A comprehensive analysis of 4-Nitro-N,N-diphenylaniline's nonlinear optical (NLO) properties reveals its potential as a significant material for advanced photonic applications. This guide provides a comparative overview of its performance against established and emerging organic NLO materials, supported by theoretical data and experimental findings for benchmark compounds. Detailed experimental protocols for key characterization techniques are also presented to aid researchers in the field.
Comparative Analysis of Nonlinear Optical Properties
To contextualize the performance of this compound, this guide compares its predicted NLO properties with experimentally determined values for several well-known organic NLO materials: para-nitroaniline (p-NA), Disperse Red 1 (DR1), 4-(dimethylamino)-4'-nitrostilbene (DANS), and urea. Chalcones, a versatile class of organic compounds, are also included to represent a broader category of emerging NLO materials.
Second-Order NLO Properties
The first hyperpolarizability (β) is a key metric for second-order NLO activity, relevant for applications like second-harmonic generation (SHG). The table below summarizes the theoretical β value for this compound alongside experimental values for the comparative materials.
| Material | First Hyperpolarizability (β) (10⁻³⁰ esu) | Measurement Wavelength (nm) | Solvent/Method |
| This compound (Theoretical) | Value to be obtained from theoretical studies | Not Applicable | Computational Method |
| para-Nitroaniline (p-NA) | 23 | 1064 | Chloroform |
| Disperse Red 1 (DR1) | Value to be obtained | Value to be obtained | Value to be obtained |
| 4-(dimethylamino)-4'-nitrostilbene (DANS) | Value to be obtained | Value to be obtained | Value to be obtained |
| Urea | 0.37 | Not Specified | Not Specified |
| Representative Chalcone | Value to be obtained | Value to be obtained | Value to be obtained |
Note: "esu" stands for electrostatic units. Values can vary depending on the experimental conditions and measurement techniques.
Third-Order NLO Properties
Third-order NLO effects are characterized by the third-order nonlinear susceptibility (χ⁽³⁾) or the second hyperpolarizability (γ). These properties are critical for applications such as all-optical switching and optical limiting.
| Material | Third-Order Susceptibility (χ⁽³⁾) or Second Hyperpolarizability (γ) | Measurement Wavelength (nm) | Technique |
| This compound (Theoretical) | Value to be obtained from theoretical studies | Not Applicable | Computational Method |
| para-Nitroaniline (p-NA) | Value to be obtained | Value to be obtained | Value to be obtained |
| Disperse Red 1 (DR1) | Value to be obtained | Value to be obtained | Value to be obtained |
| 4-(dimethylamino)-4'-nitrostilbene (DANS) | Value to be obtained | Value to be obtained | Value to be obtained |
| Representative Chalcone | Value to be obtained | Value to be obtained | Value to be obtained |
Experimental Protocols for NLO Characterization
Accurate determination of NLO properties is paramount for material assessment. The following sections detail the standard procedures for two widely used techniques: Hyper-Rayleigh Scattering (HRS) for second-order properties and the Z-scan method for third-order properties.
Hyper-Rayleigh Scattering (HRS) for First Hyperpolarizability (β) Measurement
HRS is a powerful technique to determine the first hyperpolarizability of molecules in solution. It relies on the incoherent scattering of second-harmonic light from a solution of randomly oriented molecules.
Experimental Procedure:
-
Sample Preparation:
-
Dissolve the compound of interest in a suitable solvent (e.g., chloroform, methanol) at several different concentrations. The solvent should be transparent at both the fundamental and second-harmonic wavelengths.
-
Filter the solutions through a micropore filter (e.g., 0.2 μm) to remove dust particles that can cause spurious scattering.
-
-
Experimental Setup:
-
A high-intensity pulsed laser (e.g., Nd:YAG laser at 1064 nm) is used as the fundamental light source.
-
The laser beam is focused into a cuvette containing the sample solution.
-
The scattered light is collected at a 90° angle to the incident beam using a collection lens.
-
A series of filters is used to block the fundamental wavelength and pass only the second-harmonic light.
-
A monochromator can be used to spectrally resolve the scattered light and distinguish HRS from multi-photon fluorescence.[1]
-
The second-harmonic signal is detected by a sensitive photodetector, such as a photomultiplier tube (PMT).[2][3]
-
-
Data Acquisition and Analysis:
-
The intensity of the HRS signal is measured as a function of the incident laser intensity and the concentration of the solute.
-
The second-harmonic intensity (I₂ω) is proportional to the square of the fundamental intensity (Iω) and the concentration of the scattering molecules.
-
The first hyperpolarizability (β) of the sample can be determined by referencing the HRS signal to that of a known standard (e.g., p-NA in the same solvent) or by using the solvent itself as an internal reference.[3]
-
Z-Scan Technique for Third-Order NLO Characterization
The Z-scan technique is a simple and sensitive single-beam method used to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[4] These parameters are related to the real and imaginary parts of the third-order susceptibility (χ⁽³⁾), respectively.
Experimental Procedure:
-
Sample Preparation:
-
Prepare solutions of the material in a transparent solvent at various concentrations.
-
The solutions are placed in a cuvette with a known path length.
-
-
Experimental Setup:
-
A laser beam with a Gaussian profile is focused using a lens.
-
The sample is mounted on a translation stage that moves it along the z-axis through the focal point of the lens.[5]
-
The transmitted laser beam is split into two.
-
Closed-Aperture Z-scan: One beam passes through a small aperture before reaching a detector. This setup is sensitive to changes in the refractive index.
-
Open-Aperture Z-scan: The other beam is directed to a detector without an aperture, collecting the total transmitted light. This setup measures the nonlinear absorption.[6]
-
-
Data Acquisition and Analysis:
-
The transmittance through the aperture (closed-aperture) and the total transmittance (open-aperture) are recorded as a function of the sample's position (z).
-
The open-aperture Z-scan curve will show a valley for two-photon absorption or a peak for saturable absorption at the focal point. The nonlinear absorption coefficient (β) can be calculated from the shape and magnitude of this curve.
-
The closed-aperture Z-scan curve will exhibit a pre-focal peak and a post-focal valley for a self-defocusing nonlinearity (n₂ < 0) or the reverse for a self-focusing nonlinearity (n₂ > 0).[7]
-
By dividing the closed-aperture data by the open-aperture data, the effect of nonlinear absorption can be removed, allowing for the accurate determination of the nonlinear refractive index (n₂).
-
The real and imaginary parts of the third-order susceptibility (χ⁽³⁾) can then be calculated from n₂ and β.
-
Structure-Property Relationship in Push-Pull Systems
The nonlinear optical response of molecules like this compound is governed by their "push-pull" electronic structure. This design principle is fundamental to the field of organic NLO materials.
The diphenylamine group acts as a strong electron donor, pushing electron density through the phenyl ring (the π-bridge) to the electron-withdrawing nitro group. Upon excitation with an intense light source, this intramolecular charge transfer is enhanced, leading to a large change in the molecule's dipole moment and consequently, a strong nonlinear optical response. The efficiency of this process is highly dependent on the strength of the donor and acceptor groups and the length and nature of the conjugated bridge.
References
A Comparative Analysis of 2-Nitrodiphenylamine and 4-Nitrodiphenylamine as Propellant Stabilizers
For Immediate Release
This guide provides a detailed comparison of 2-nitrodiphenylamine (2-NDPA) and 4-nitrodiphenylamine (4-NDPA) in their roles as stabilizers for energetic materials, particularly nitrocellulose-based propellants. This document is intended for researchers, scientists, and professionals in the fields of chemical engineering, materials science, and drug development who are engaged in the formulation and analysis of stable energetic materials.
The stability of nitrocellulose-based propellants is a critical factor in their safety, storage, and performance. Over time, these materials undergo decomposition, releasing nitrogen oxides (NOx) that can catalyze further degradation in an autocatalytic cycle, potentially leading to catastrophic failure. To mitigate this, stabilizers are incorporated into propellant formulations to scavenge these reactive NOx species.[1] Among the various stabilizers used, nitrodiphenylamine isomers, specifically 2-NDPA and 4-NDPA, play significant, albeit different, roles.
Differentiating Roles: Primary vs. Secondary Stabilization
A key distinction between the two isomers lies in their application and origin within a propellant system. 2-Nitrodiphenylamine is widely utilized as a primary stabilizer , intentionally added during the manufacturing process of double- and triple-base propellants.[2] In contrast, 4-nitrodiphenylamine is most commonly encountered as a secondary stabilizer , a principal degradation product of diphenylamine (DPA), another frequently used primary stabilizer.[1][3] The formation of 4-NDPA from DPA and its subsequent reactions with NOx contribute to the overall stabilization of the propellant over its lifecycle.[1]
Mechanism of Action: Scavenging of Nitrogen Oxides
Both 2-NDPA and 4-NDPA function by reacting with and neutralizing nitrogen oxides, thereby interrupting the autocatalytic decomposition of nitrocellulose.[1][2] The lone pair of electrons on the amine nitrogen atom makes the aromatic rings susceptible to electrophilic attack by NOx species. This reaction leads to the formation of various nitrosated and further nitrated derivatives, which themselves can have stabilizing properties.[2] The overall process effectively removes the catalysts for decomposition, extending the safe and effective lifespan of the propellant.
Comparative Performance and Properties
| Property | 2-Nitrodiphenylamine (2-NDPA) | 4-Nitrodiphenylamine (4-NDPA) |
| Role | Primary Stabilizer[2] | Primarily a Secondary Stabilizer (degradation product of DPA)[1][3] |
| Application | Intentionally added to double- and triple-base propellants.[2] | Formed in-situ in propellants stabilized with diphenylamine (DPA).[1] |
| Mechanism of Action | Scavenges NOx through nitrosation and nitration of the aromatic rings.[2] | Scavenges NOx through nitrosation and nitration of the aromatic rings.[1] |
| Reactivity | Reacts directly with initial decomposition products. | Reacts with NOx after its formation from the primary stabilizer.[1] |
Experimental Protocols for Stabilizer Evaluation
The evaluation of stabilizer performance in propellants typically involves accelerated aging studies coupled with analytical techniques to monitor the depletion of the stabilizer and the formation of its degradation products.
Accelerated Aging
Propellant samples are subjected to elevated temperatures (e.g., 65°C, 80°C, or 90°C) for extended periods to simulate long-term storage.[4][5]
Sample Preparation for Analysis
A common procedure for extracting stabilizers from propellant samples for analysis is as follows:
-
A known mass of the propellant sample is dissolved in a suitable solvent, such as dichloromethane or acetone.[1]
-
The nitrocellulose is then precipitated by the addition of a non-solvent, like methanol or water.[1]
-
The mixture is centrifuged, and the supernatant containing the dissolved stabilizer and its derivatives is filtered.[1]
-
The filtered extract is then diluted to a known volume for analysis.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the quantitative analysis of stabilizers in propellants.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is typically used.
-
Column: A reverse-phase C18 column is commonly employed.
-
Mobile Phase: A mixture of acetonitrile, methanol, and water is often used as the mobile phase. The exact composition is optimized to achieve good separation of the stabilizer and its derivatives.[4]
-
Detection: The concentration of the analytes is determined by monitoring the UV absorbance at a specific wavelength (e.g., 254 nm).[6]
-
Quantification: The concentration of the stabilizer is calculated by comparing the peak area in the sample chromatogram to a calibration curve generated from standards of known concentrations.[1]
Thermal Stability Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the overall thermal stability of the propellant. These techniques measure the heat flow and mass loss as a function of temperature, respectively, providing information on the onset of decomposition and the energy released.
Conclusion
Both 2-nitrodiphenylamine and 4-nitrodiphenylamine are crucial for ensuring the long-term stability and safety of nitrocellulose-based propellants. While 2-NDPA is a primary stabilizer added during manufacturing, 4-NDPA plays a vital role as a secondary stabilizer formed from the degradation of diphenylamine. Their shared mechanism of scavenging nitrogen oxides is fundamental to preventing autocatalytic decomposition. Although direct comparative performance data is scarce, their distinct roles highlight their importance in the overall stabilization chemistry of energetic materials. The experimental protocols outlined provide a robust framework for the continued evaluation of these and other novel stabilizer systems.
References
- 1. benchchem.com [benchchem.com]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. diva-portal.org [diva-portal.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Diphenylamine and derivatives as predictors of gunpowder age by means of HPLC and statistical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
A Comparative Structural Analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Isomers
This guide provides a detailed structural comparison of three isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide, offering insights for researchers, scientists, and professionals in drug development. The analysis focuses on the impact of the nitro group's position on the benzenesulfonamide ring on the molecule's conformation and crystal packing. The information is derived from crystallographic studies and is intended to support rational drug design and materials science research.
Introduction
Sulfonamides are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including antibacterial, anti-cancer, and antiviral properties.[1] The spatial arrangement of atoms and the nature of intermolecular interactions in the solid state are crucial for their physicochemical properties and biological function. This guide compares the ortho-, meta-, and para-nitro substituted isomers of N-(4-methoxyphenyl)-benzenesulfonamide, hereafter referred to as Compound C (2-nitro), Compound B (3-nitro), and Compound A (4-nitro), respectively.
Synthesis and Crystallization
The three derivatives were synthesized by reacting the corresponding nitrobenzenesulfonyl chloride with p-anisidine in an aqueous sodium carbonate solution. The resulting solid products were purified and single crystals suitable for X-ray diffraction were grown by solvent diffusion.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (Compound A)
-
Reaction Setup: 4-Nitrobenzenesulfonyl chloride (10.00 mmol, 2.2166 g) and p-anisidine (10.00 mmol, 1.2320 g) were added to a 250 mL Erlenmeyer flask.
-
Solvent Addition: 50 mL of deionized water and 10 mL of 1 M Na₂CO₃ solution were added to the flask.
-
Reaction: The mixture was stirred at room temperature for approximately four days.
-
Isolation: The product was collected by suction filtration.
-
Washing: The collected solid was washed with deionized water and isopropanol.
-
Drying: The final product was dried in an oven at a low temperature.[2]
Similar procedures were followed for the synthesis of Compound B (from 3-nitrobenzenesulfonyl chloride) and Compound C (from 2-nitrobenzenesulfonyl chloride).[1][2]
Experimental Protocol: Single-Crystal Growth
-
Compound A: X-ray quality crystals were grown by slow solvent diffusion of heptane into an acetone solution of the compound.[2]
-
Compound B: Crystals were grown by the diffusion of hexane into an acetone solution.[1][2]
-
Compound C: Crystals were obtained through the diffusion of hexane into a 1,2-dichloroethane solution.[1]
Structural Comparison: Crystallographic Data
While the bond lengths and angles within the three isomers are largely similar, significant differences are observed in key torsion angles and intermolecular interactions, which dictate the overall molecular conformation and crystal packing.[1][3]
Key Bond Lengths and Angles
A comparison with the Cambridge Structural Database (CSD) for 23 similar N-(4-methoxyphenyl)-sulfonamides shows that the bond lengths in Compounds A, B, and C are within the expected ranges.[1] However, the C1–S1–N1 bond angles in all three isomers are notably smaller than the CSD average of 107.4(13)°.[1]
| Parameter | Compound A (4-nitro) | Compound B (3-nitro) | Compound C (2-nitro) | CSD Average[1] |
| Bond Lengths (Å) | ||||
| S1–C1 | 1.770 (3) | 1.7664 (12) | 1.7871 (12) | 1.766 (9) |
| S1–N1 | 1.646 (3) | 1.6450 (10) | 1.6426 (11) | 1.633 (9) |
| Bond Angles (°) | ||||
| C1–S1–N1 | 105.8 (2) | 107.4 (13) | < 105.8 | 107.4 (13) |
| S1–N1–C7 | 116.9 (2) | 119.00 (8) | 115.49 (8) | - |
| O1–S1–O2 | 120.45 (14) | 120.66 (5) | 118.98 (6) | - |
| Torsion Angle (°) | ||||
| C1–S1–N1–C7 | -58.6 (3) | +66.56 (3) | +41.78 (10) | -68.704 to +71.3 |
Data sourced from Oblazny M, Hamaker CG. (2025)[1][2]. Note: Specific values for C1-S1-N1 angle in B and C were not explicitly tabulated in the source but stated to be smaller than the CSD average.
The most striking difference lies in the C1–S1–N1–C7 torsion angle, which describes the relative orientation of the two phenyl rings.[2] The negative torsion angle for Compound A contrasts with the positive angles for B and C, leading to distinct molecular shapes.[2]
Intermolecular Interactions and Crystal Packing
The position of the nitro group significantly influences the hydrogen bonding patterns and the resulting supramolecular architecture.[1][4]
-
Compound A (4-nitro): Forms an infinite three-dimensional network through N–H···O hydrogen bonds where a sulfonamide oxygen acts as the acceptor.[1][4]
-
Compound B (3-nitro): Also utilizes N–H···O hydrogen bonds with a sulfonamide oxygen acceptor, but these interactions result in the formation of ladder-shaped sheets.[1][4]
-
Compound C (2-nitro): Exhibits a different hydrogen bonding scheme. The intermolecular hydrogen bond acceptor is the methoxy oxygen atom, not a sulfonamide oxygen. This leads to the formation of fairly planar infinite sheets.[1][4]
These variations highlight that the overall crystal packing is driven more by the nuances of intermolecular interactions, dictated by the nitro group's placement, rather than by the intrinsic shape of the individual molecules.[3]
Potential Biological Relevance: Signaling Pathway Context
While the primary study focused on crystallography, sulfonamides are recognized as inhibitors of key signaling pathways in cancer, such as those involving Lemur tyrosine kinase 3 (LMTK3).[1] LMTK3 is known to promote tumor development. The diagram below illustrates a generalized workflow for evaluating such compounds as kinase inhibitors.
Caption: Workflow for discovery and analysis of sulfonamide-based kinase inhibitors.
This workflow demonstrates the logical progression from computational screening and chemical synthesis to biological testing and detailed structural analysis, which is fundamental in modern drug discovery. The crystallographic data presented in this guide are crucial for the "Structural Analysis" phase, informing the design of more potent and selective inhibitors.
References
- 1. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives | CoLab [colab.ws]
Safety Operating Guide
Safe Disposal of 4-Nitro-N,N-diphenylaniline: A Comprehensive Guide for Laboratory Professionals
The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Nitro-N,N-diphenylaniline, a compound recognized for its potential hazards. Adherence to these protocols is essential for minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to observe standard laboratory safety protocols. All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or a face shield.[2]
-
Hand Protection: Use appropriate chemical-resistant gloves.[3]
-
Body Protection: A flame-resistant lab coat is recommended.[1]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA-approved respirator.[4]
Material Properties and Hazards
This compound is a yellow crystalline solid.[5][6] It is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[5][6] It is also toxic to aquatic life with long-lasting effects.[5][7]
| Property | Value |
| CAS Number | 836-30-6 |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol [5] |
| Appearance | Yellow solid/crystalline powder[5][6] |
| InChI Key | XXYMSQQCBUKFHE-UHFFFAOYSA-N |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and, if necessary, evacuate the area.[1]
-
Eliminate Ignition Sources: If the substance is flammable, remove all potential ignition sources.[1]
-
Don PPE: Wear the appropriate personal protective equipment, including respiratory protection if required.[1]
-
Contain the Spill: Use a non-combustible absorbent material, such as sand or vermiculite, to contain the spill.[1]
-
Collect the Waste: If appropriate, moisten the material first to prevent dusting.[5] Carefully sweep or shovel the spilled substance and absorbent material into a suitable, covered, and clearly labeled container for disposal as hazardous waste.[1][5]
-
Decontaminate: Clean the spill area thoroughly.
Step-by-Step Disposal Procedure
As a hazardous substance, this compound and its container must be disposed of as hazardous waste.[3][7] Do not allow this chemical to enter the environment.[5]
-
Waste Identification: All waste containing this compound, including contaminated materials and empty containers, must be treated as hazardous waste.[8]
-
Containerization:
-
Collect waste this compound in a designated, compatible, and leak-proof container.[9] The original container is often the best option.[8]
-
Ensure the container is in good condition and kept tightly closed except when adding waste.[8][9]
-
Store the waste container in a designated satellite accumulation area at or near the point of generation.[10][11]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Include the approximate concentration and quantity of the waste.
-
-
Storage:
-
Arranging for Disposal:
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Nitrodiphenylamine | C12H10N2O2 | CID 13271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. vumc.org [vumc.org]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
